molecular formula C7H7NO4 B1228449 5-Methyl-3-nitrobenzene-1,2-diol CAS No. 89791-96-8

5-Methyl-3-nitrobenzene-1,2-diol

Cat. No.: B1228449
CAS No.: 89791-96-8
M. Wt: 169.13 g/mol
InChI Key: MQGZDMVKFBSAQP-UHFFFAOYSA-N
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Description

5-methyl-3-nitrocatechol is a methylcatechol that is 3-nitrocatechol carrying a methyl substituent at position 5. It is a nitrotoluene and a methylcatechol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-3-nitrobenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGZDMVKFBSAQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70398345
Record name 5-methyl-3-nitrobenzene-1,2-diol
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URL https://comptox.epa.gov/dashboard/DTXSID70398345
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Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89791-96-8
Record name NSC156935
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156935
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-methyl-3-nitrobenzene-1,2-diol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 5-Methyl-3-nitrobenzene-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-Methyl-3-nitrobenzene-1,2-diol

Introduction

5-Methyl-3-nitrobenzene-1,2-diol, also known as 3-methyl-5-nitrocatechol, is a substituted nitroaromatic compound.[1] As a functionalized catechol, it holds potential as a building block in synthetic chemistry and may be of interest to researchers in drug discovery and materials science. Understanding the fundamental physicochemical properties of such a molecule is a critical first step in any research and development pipeline. These properties govern its behavior in chemical reactions, its suitability for various analytical methods, its formulation potential, and its biological interactions.

This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of 5-Methyl-3-nitrobenzene-1,2-diol. It is designed for scientists and technical professionals, offering not just data, but also insights into the experimental rationale and the implications of these properties for practical applications.

Molecular Identity and Core Properties

The foundational characteristics of a compound are its structure and fundamental physical constants. These data points are essential for sample identification, purity assessment, and predicting its behavior in different environments.

The structure of 5-Methyl-3-nitrobenzene-1,2-diol features a catechol (1,2-dihydroxybenzene) core, further substituted with a methyl group and an electron-withdrawing nitro group. This combination of functional groups dictates its chemical personality.

PropertyValueSource
IUPAC Name 5-Methyl-3-nitrobenzene-1,2-diol-
Synonym 3-Methyl-5-nitrocatechol[1]
CAS Number 5378-76-7[1][2]
Molecular Formula C₇H₇NO₄[1][2]
Molecular Weight 169.14 g/mol [2]
Melting Point 138 °C[1]
Boiling Point 364.9 ± 42.0 °C (Predicted)[1]
Density 1.478 ± 0.06 g/cm³ (Predicted)[1]
pKa 7.24 ± 0.44 (Predicted)[1]

Expert Insight: The experimental melting point of 138 °C is a crucial parameter for identity confirmation and purity analysis.[1] A sharp melting point within a narrow range typically indicates a high degree of purity. The predicted pKa of 7.24 is particularly significant for drug development professionals.[1] This value, driven by the acidic phenolic hydroxyl groups, suggests that at physiological pH (~7.4), the molecule will exist in equilibrium between its neutral and ionized (phenolate) forms. This has profound implications for its aqueous solubility, membrane permeability, and potential interactions with biological targets.

Solubility Profile

While specific experimental solubility data is not widely published, a reliable profile can be deduced from the molecule's structure and comparison with analogous compounds.

  • In Water: The presence of two hydroxyl groups allows for hydrogen bonding with water, conferring some degree of aqueous solubility. However, the aromatic ring and methyl group introduce lipophilic character. Similar compounds like 2-nitrobenzene-1,3-diol are described as only slightly soluble in water.[3] Therefore, 5-Methyl-3-nitrobenzene-1,2-diol is expected to have limited solubility in neutral aqueous solutions.

  • In Organic Solvents: The overall structure suggests good solubility in polar organic solvents. Compounds like nitrobenzene are miscible with ethanol, diethyl ether, and benzene.[4] Catechols are also typically soluble in alcohols, acetone, and other polar organic solvents. It is therefore highly probable that 5-Methyl-3-nitrobenzene-1,2-diol is readily soluble in methanol, ethanol, DMSO, and DMF, making these suitable solvents for chemical reactions and for preparing stock solutions for biological assays.

Causality in Solvent Selection: The choice of solvent is critical. For organic synthesis, a solvent that fully dissolves the reactants is preferred. For purification by recrystallization, a solvent system where the compound is soluble at high temperatures but poorly soluble at low temperatures is ideal. For analytical purposes, the solvent must dissolve the analyte and be compatible with the chosen technique (e.g., HPLC-grade acetonitrile or methanol).

Spectroscopic Characterization

Spectroscopic analysis is the cornerstone of structural elucidation and confirmation. Based on the known effects of its functional groups, we can predict the key features in its NMR, IR, and UV-Vis spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple.

    • Aromatic Protons: Two signals are expected in the aromatic region (typically 6.5-8.5 ppm). The precise chemical shifts are influenced by the electronic effects of the substituents. The nitro group is strongly electron-withdrawing, shifting adjacent protons downfield, while the hydroxyl and methyl groups are electron-donating.

    • Methyl Protons: A singlet corresponding to the three methyl protons will appear upfield, likely in the 2.0-2.5 ppm range.

    • Hydroxyl Protons: Two signals for the hydroxyl protons would be observed. These are often broad and their chemical shift is highly dependent on concentration, solvent, and temperature. They can be confirmed by their disappearance upon adding a drop of D₂O to the NMR tube.

  • ¹³C NMR: The molecule's lack of symmetry means that all seven carbon atoms are chemically distinct and should produce seven unique signals.

    • Aromatic Carbons: Six signals will be present in the aromatic region (~110-160 ppm). The carbons directly attached to the electron-withdrawing nitro group and the electronegative oxygen atoms will be shifted significantly downfield.

    • Methyl Carbon: A single signal for the methyl carbon will appear far upfield (~15-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present.

  • O-H Stretch: A prominent, broad absorption band in the range of 3200-3500 cm⁻¹ is characteristic of the hydroxyl groups.

  • C-H Stretch: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group will be just below 3000 cm⁻¹.

  • N-O Stretch: Two strong absorption bands are definitive for the nitro group: an asymmetric stretch typically around 1500-1550 cm⁻¹ and a symmetric stretch around 1300-1350 cm⁻¹.

  • C=C Stretch: Aromatic ring stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

Analytical Methodologies

The quantification and purity assessment of 5-Methyl-3-nitrobenzene-1,2-diol can be reliably achieved using standard chromatographic techniques. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a particularly robust and common method for analyzing nitroaromatic compounds.[5][6]

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent (e.g., Methanol) Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC Separation (C18 Column) Filter->HPLC UV_Detect UV-Vis Detection (Diode Array Detector) HPLC->UV_Detect Integrate Peak Integration UV_Detect->Integrate Quantify Quantification (External Standard) Integrate->Quantify

Caption: A typical workflow for the quantitative analysis of an organic compound.

Protocol: Purity Determination by Reverse-Phase HPLC-UV

This protocol describes a self-validating system for determining the purity of a sample of 5-Methyl-3-nitrobenzene-1,2-diol.

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: A buffered aqueous-organic mobile phase is standard for reverse-phase chromatography. The C18 stationary phase is nonpolar, and analytes are eluted by increasing the concentration of the organic component (acetonitrile). Formic acid is added to improve peak shape by ensuring the phenolic hydroxyls are protonated.

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of the reference standard at approximately 1 mg/mL in methanol.

    • Prepare the sample to be analyzed at the same concentration in methanol.

    • Perform serial dilutions to create calibration standards (e.g., 100, 50, 10, 1 µg/mL).

    • Rationale: Methanol is chosen as a diluent as the compound is expected to be highly soluble and it is miscible with the mobile phase. A calibration curve is essential for quantification.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Diode Array Detector (DAD) monitoring at a relevant wavelength (e.g., 280 nm, with full spectrum acquisition from 200-400 nm to confirm peak identity).

    • Gradient Elution: A typical gradient might be: 0-2 min (10% B), 2-15 min (10% to 90% B), 15-18 min (90% B), 18-20 min (10% B).

    • Rationale: A gradient elution is used to ensure that any potential impurities, which may have very different polarities, are eluted from the column in a reasonable time, providing a comprehensive purity profile.

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity of the sample using the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

Synthesis and Chemical Reactivity

While specific synthetic procedures are not detailed in readily available literature, a plausible and chemically sound pathway can be proposed based on fundamental organic chemistry principles.

Plausible Synthetic Pathway: Electrophilic Nitration

The most direct route to 5-Methyl-3-nitrobenzene-1,2-diol is the electrophilic aromatic substitution (nitration) of 4-methylcatechol.

Caption: Proposed synthesis via nitration of 4-methylcatechol.

Expert Insight: The hydroxyl groups of the catechol are strongly activating and ortho-, para-directing. The methyl group is also activating and ortho-, para-directing. The position between the two hydroxyl groups is sterically hindered. Therefore, nitration is expected to occur at the positions ortho or para to the hydroxyls and methyl group. The formation of the 3-nitro isomer is a logical outcome. Reaction conditions, particularly temperature, must be carefully controlled to prevent over-nitration and oxidative side reactions, to which catechols are susceptible.

Key Chemical Reactivity
  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (-NH₂) using various reagents (e.g., H₂/Pd-C, SnCl₂/HCl). This transformation is fundamental in the synthesis of many pharmaceutical compounds, converting an electron-withdrawing group into an electron-donating one and providing a handle for further functionalization.[7][8]

  • Reactions of the Phenolic Hydroxyls: The hydroxyl groups can undergo O-alkylation or O-acylation to form ethers and esters, respectively. This can be used to protect the hydroxyls during subsequent reactions or to modulate the compound's biological activity and pharmacokinetic properties.

Safety and Handling

No specific safety data sheet (SDS) is available for 5-Methyl-3-nitrobenzene-1,2-diol. Therefore, it must be handled with the precautions appropriate for a novel research chemical, and guidance can be taken from related nitroaromatic compounds. Nitrobenzene, for example, is toxic and requires careful handling to avoid exposure.[9][10][11]

PrecautionGuidelineRationale
Personal Protective Equipment (PPE) Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.To prevent skin and eye contact.[9][12]
Ventilation Handle only in a well-ventilated area, preferably within a chemical fume hood.To minimize inhalation of any potential dusts or vapors.[11]
Handling Avoid creating dust. Wash hands thoroughly after handling. Avoid ingestion, inhalation, and contact with skin and eyes.[9][13]Standard good laboratory practice to prevent exposure.
Storage Store in a tightly sealed container in a cool, dry, well-ventilated place away from heat, ignition sources, and incompatible materials (e.g., strong oxidizing agents).[9][11]To maintain chemical stability and prevent hazardous reactions.
Disposal Dispose of in accordance with local, state, and federal regulations for chemical waste.To ensure environmental safety and regulatory compliance.

Conclusion

5-Methyl-3-nitrobenzene-1,2-diol is a functionalized nitrocatechol with a distinct set of physicochemical properties defined by its constituent groups. Its predicted pKa near physiological pH, limited water solubility, and characteristic spectroscopic features provide a solid foundation for its use in research. The presence of reactive handles—the nitro group and phenolic hydroxyls—makes it a versatile intermediate for further chemical modification. While it should be handled with care due to the lack of specific toxicity data, established analytical methods like HPLC-UV can be readily applied for its quality control. This guide provides the necessary technical framework for scientists to confidently incorporate this compound into their research endeavors.

References

  • Vertex AI Search. (n.d.). Toxicological Profile for Nitrobenzene.
  • PubChem. (n.d.). CID 88436566 | C12H10N2O8.
  • ChemicalBook. (2025). 3-methyl-5-nitrobenzene-1,2-diol | 5378-76-7.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Methyl 2-Methyl-3-nitrobenzoate | 59382-59-1.
  • ResearchGate. (2025). Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines.
  • ChemicalBook. (n.d.). Methyl 3-nitrobenzoate(618-95-1) 1H NMR spectrum.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Nitrobenzene, reagent ACS.
  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
  • National Institutes of Health. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC.
  • Carl ROTH. (n.d.). Safety Data Sheet: ≥98,5 %.
  • PubChem. (n.d.). 4-Methyl-3-nitrobenzene-1,2-diol | C7H7NO4 | CID 5492051.
  • sioc-journal.cn. (n.d.). SYNTHESIS OF 2-METHYL-3-HYDROXYMETHYL-5-NITROPHENOL.
  • Fisher Scientific. (2011). SAFETY DATA SHEET.
  • The Royal Society of Chemistry. (n.d.). 4.
  • Vertex AI Search. (n.d.). 6. analytical methods.
  • Vertex AI Search. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • RSC Publishing - The Royal Society of Chemistry. (n.d.). Analytical Methods.
  • Google Patents. (n.d.). US10392364B2 - Process for synthesis of lenalidomide.
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 2-Nitrobenzene-1,3,5-triol.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • KnowBand. (n.d.). Synthesis Of Methyl 3 Nitrobenzoate.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). development and validation of gc-ms method for the trace level determination of potential genotoxic.
  • ChemBK. (2024). 2-nitrobenzene-1,3-diol.
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  • BLDpharm. (n.d.). 5378-76-7|3-Methyl-5-nitrobenzene-1,2-diol.

Sources

An In-depth Technical Guide to the Biological Activities of Nitrocatechol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitrocatechol derivatives, a class of organic compounds characterized by a catechol ring substituted with one or more nitro groups, have garnered significant attention in medicinal chemistry and drug development. The presence of both the catechol moiety, known for its redox properties, and the electron-withdrawing nitro group confers a unique electronic and chemical profile to these molecules. This unique structure underpins a wide spectrum of biological activities, including potent antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. This guide provides a comprehensive overview of the multifaceted biological activities of nitrocatechol derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. It is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this promising class of compounds.

Introduction to Nitrocatechol Derivatives

Catechols, or 1,2-dihydroxybenzenes, are prevalent structural motifs in a vast array of natural products and synthetic compounds with significant biological relevance. The introduction of a nitro (NO2) group onto the catechol ring dramatically alters its physicochemical properties. The strong electron-withdrawing nature of the nitro group enhances the acidity of the hydroxyl protons and modifies the redox potential of the catechol core. These alterations are pivotal to the diverse biological activities observed in nitrocatechol derivatives.[1][2]

Historically, nitro-containing compounds have been investigated for a broad range of applications, from antimicrobials to antihypertensive agents.[1][3] The nitro group is often considered both a pharmacophore and a potential toxicophore, necessitating careful structural optimization in drug design.[1] In the context of nitrocatechols, this duality is a key consideration, where the therapeutic benefits must be weighed against potential toxicities. This guide will explore the major therapeutic avenues where nitrocatechol derivatives have shown considerable promise.

Chapter 1: Potent Antioxidant and Radical Scavenging Capabilities

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[4] Nitrocatechol derivatives have emerged as powerful antioxidants, often surpassing the activity of their parent catechol compounds.[5]

Mechanism of Antioxidant Action

The primary antioxidant mechanism of nitrocatechol derivatives involves the donation of a hydrogen atom from one of their hydroxyl groups to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance, a feature enhanced by the catechol structure. The electron-withdrawing nitro group further modulates this activity.[2] This efficient radical scavenging ability has been demonstrated in various in vitro assays.[5][6] For instance, nitrohydroxytyrosol, a derivative of the natural olive oil phenol hydroxytyrosol, has shown a significant increase in antioxidant activity compared to its parent compound in FRAP, ABTS, and ORAC assays.[5]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing the in vitro antioxidant activity of nitrocatechol derivatives.[7][8][9]

Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow, which can be measured spectrophotometrically.[8][10]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Nitrocatechol derivative (test compound)

  • Trolox or Ascorbic Acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The working solution should be prepared fresh by diluting the stock solution with methanol to obtain an absorbance of approximately 1.0 at 517 nm.[8]

  • Preparation of Test Compounds: Prepare a stock solution of the nitrocatechol derivative in a suitable solvent (e.g., DMSO, methanol) and make serial dilutions to obtain a range of concentrations.

  • Assay:

    • To a 96-well plate, add 20 µL of the test compound at different concentrations.

    • Add 180 µL of the DPPH working solution to each well.

    • Include a positive control (e.g., Trolox) and a blank (solvent without the test compound).

    • Incubate the plate in the dark at room temperature for 30 minutes.[8]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.[11]

Data on Antioxidant Activity of Nitrocatechol Derivatives

CompoundAssayResult (IC50 or equivalent)Reference
NitrohydroxytyrosolFRAP, ABTS, ORACSignificantly higher activity than hydroxytyrosol[5]
4-NitrocatecholDPPH, ABTSHigh radical scavenging activity[6]
Mono-O-substituted 4-NC derivativesDPPH, ABTSInhibited ABTS+• by 89–93% at 250 µM[6]

Antioxidant_Mechanism cluster_redox Redox Cycle Nitrocatechol Nitrocatechol Neutralized_Radical Neutralized Molecule (RH) Phenoxyl_Radical Nitrocatechol Radical Nitrocatechol->Phenoxyl_Radical H• Donation Free_Radical Free Radical (R•) Free_Radical->Neutralized_Radical H• Acceptance

Chapter 2: Modulators of Inflammatory Pathways

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a hallmark of many diseases. Nitrocatechol derivatives have demonstrated significant anti-inflammatory properties by modulating key signaling pathways.[12][13]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are often attributed to their ability to interfere with pro-inflammatory signaling cascades, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[13][14] By inhibiting these pathways, nitrocatechol derivatives can reduce the production of pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-6) and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[14] Some nitrated derivatives exert their anti-inflammatory effects by inducing the expression of antioxidant response element (ARE)-driven genes through the activation of the Nrf2-Keap1 pathway.[12]

Experimental Protocol: LPS-Induced Cytokine Production in Macrophages

This protocol describes an in vitro assay to evaluate the anti-inflammatory potential of nitrocatechol derivatives by measuring their effect on lipopolysaccharide (LPS)-stimulated cytokine production in macrophage cell lines (e.g., RAW 264.7 or THP-1).[15][16][17]

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production and release of pro-inflammatory cytokines.[18][19] The inhibitory effect of a test compound on this process can be quantified by measuring cytokine levels in the cell culture supernatant.

Materials:

  • RAW 264.7 or THP-1 macrophage cell line

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Nitrocatechol derivative (test compound)

  • ELISA kits for TNF-α and IL-6

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed macrophages in a 24-well plate at a density of approximately 2 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the nitrocatechol derivative for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 18-24 hours).[15] Include unstimulated and LPS-only stimulated controls.

  • Supernatant Collection: After incubation, collect the cell culture supernatant and centrifuge to remove any cellular debris.

  • Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the treated groups to the LPS-only control to determine the percentage of inhibition.

Key Anti-inflammatory Signaling Pathways

PathwayKey ProteinsRole in InflammationEffect of Nitrocatechol Derivatives
NF-κB IKK, IκBα, p65Master regulator of pro-inflammatory gene expressionInhibition of IκBα phosphorylation and p65 nuclear translocation[14]
MAPK p38, JNK, ERKTransduces extracellular signals to regulate cytokine productionInhibition of p38 and JNK phosphorylation[14]
Nrf2-Keap1 Nrf2, Keap1, AREUpregulates antioxidant and cytoprotective genesInduction of Nrf2-dependent gene expression[12]

Anti_Inflammatory_Pathway cluster_pathway NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Pro_inflammatory_Genes Transcription Nitrocatechol Nitrocatechol Nitrocatechol->IKK Inhibition

Chapter 3: Promising Anticancer Activity

The anticancer potential of nitrocatechol derivatives is an area of active investigation.[20][21] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, often through mechanisms that involve the induction of apoptosis and the inhibition of cell proliferation.[22]

Mechanisms of Anticancer Action

The anticancer activity of nitro-containing compounds can be multifaceted.[1][20][23] The redox properties of the nitrocatechol moiety can lead to the generation of intracellular ROS, which at high levels can trigger apoptotic cell death in cancer cells. Furthermore, these compounds can interact with and inhibit the function of key proteins involved in cancer cell survival and proliferation. The ability of some nitrones to suppress NF-κB activation is also relevant to their anti-cancer effects, as NF-κB is a critical survival factor for many types of cancer.[20]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a widely used colorimetric assay to assess cell viability and cytotoxicity.[24][25][26][27]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[24][27] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Nitrocatechol derivative (test compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[25]

  • Treatment: Treat the cells with a range of concentrations of the nitrocatechol derivative for a specified duration (e.g., 24, 48, or 72 hours).[25]

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[28]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.[25][28]

  • Measurement: Measure the absorbance at a wavelength of 570 nm, with a reference wavelength of 630 nm.[24]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from the dose-response curve.

Cytotoxicity of Nitrocatechol Derivatives in Cancer Cell Lines

CompoundCell LineIC50Reference
4-Nerolidylcatechol3T3 (fibroblast)31.4 µM[6]
OKN-007 (a nitrone)C6 glioma (rat)Potent in vivo activity[20]
PBN (a nitrone)Various modelsAnti-cancer activity[20]

Apoptosis_Induction cluster_apoptosis Induction of Apoptosis Nitrocatechol Nitrocatechol ROS Increased ROS Nitrocatechol->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Chapter 4: Neuroprotective Potential

Neurodegenerative diseases such as Parkinson's and Alzheimer's are characterized by the progressive loss of neurons.[3] Oxidative stress and neuroinflammation are key contributors to this neuronal damage.[3][29] Given their potent antioxidant and anti-inflammatory properties, nitrocatechol derivatives are being explored as potential neuroprotective agents.[3][5][30]

Mechanisms of Neuroprotection

The neuroprotective effects of nitrocatechol derivatives are likely multifactorial.[3] By scavenging ROS, they can protect neurons from oxidative damage.[4] Their anti-inflammatory actions can quell the chronic neuroinflammation that exacerbates neuronal injury.[31] Furthermore, some nitrocatechol derivatives are designed as inhibitors of enzymes implicated in neurodegeneration, such as catechol-O-methyltransferase (COMT).[32] COMT inhibitors are used in the treatment of Parkinson's disease to prevent the peripheral breakdown of L-DOPA, thereby increasing its bioavailability to the brain.[32] The nitrocatechol scaffold is a key feature of clinically used COMT inhibitors like tolcapone and entacapone.[32]

Enzyme Inhibition: A Key Therapeutic Strategy

  • Catechol-O-Methyltransferase (COMT): Nitrocatechol-based chalcones have been synthesized and shown to be high-potency inhibitors of COMT, with IC50 values in the nanomolar range.[32] This makes them attractive candidates for the development of new treatments for Parkinson's disease.

  • Tyrosinase: Tyrosinase is a copper-containing enzyme involved in melanin biosynthesis and the enzymatic browning of fruits and vegetables.[33] Overactivity of tyrosinase is associated with hyperpigmentation disorders. The catechol structure is known to interact with the active site of tyrosinase, and various catechol derivatives have been investigated as tyrosinase inhibitors.[34][35]

Neuroprotection_Workflow cluster_workflow Neuroprotective Mechanisms Nitrocatechol Nitrocatechol Antioxidant Antioxidant Effect Nitrocatechol->Antioxidant Anti_inflammatory Anti-inflammatory Effect Nitrocatechol->Anti_inflammatory Enzyme_Inhibition Enzyme Inhibition (e.g., COMT) Nitrocatechol->Enzyme_Inhibition Neuronal_Survival Enhanced Neuronal Survival & Function Antioxidant->Neuronal_Survival Anti_inflammatory->Neuronal_Survival Enzyme_Inhibition->Neuronal_Survival

Chapter 5: Synthesis and Future Perspectives

The synthesis of nitrocatechol derivatives can be achieved through various methods, most commonly involving the nitration of a catechol precursor.[2] The reaction conditions can be controlled to direct the position and number of nitro groups on the aromatic ring. For example, 4-nitrocatechol can be prepared by treating an aqueous solution of catechol and sodium nitrite with sulfuric acid.[2]

The future of nitrocatechol derivatives in drug development is promising. The versatility of their chemical scaffold allows for the synthesis of large libraries of compounds with diverse biological activities. Future research will likely focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the therapeutic efficacy and minimize the toxicity of these compounds.

  • Development of Dual-Action Inhibitors: Compounds that can simultaneously target multiple pathways, such as COMT and MAO-B inhibitors for Parkinson's disease, are of great interest.[32]

  • Advanced Drug Delivery Systems: Formulations that can improve the bioavailability and target-specific delivery of nitrocatechol derivatives will be crucial for their clinical translation.[36]

Conclusion

Nitrocatechol derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their potent antioxidant, anti-inflammatory, anticancer, and neuroprotective properties make them attractive candidates for the development of novel therapeutics for a wide range of diseases. The ability to fine-tune their chemical structure provides a powerful tool for optimizing their pharmacological profiles. Further research into their mechanisms of action and the development of robust preclinical and clinical models will be essential to fully realize the therapeutic potential of this fascinating class of molecules.

References

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022-06-05). PMC. [Link]

  • Synthesis and antioxidant activity of nitrohydroxytyrosol and its acyl derivatives. (2014-10-22). PubMed. [Link]

  • (PDF) Nitroderivatives of Catechol: from Synthesis to Application. (2025-08-06). ResearchGate. [Link]

  • Natural Products and Their Neuroprotective Effects in Degenerative Brain Diseases: A Comprehensive Review. MDPI. [Link]

  • The antioxidant activity of allylpyrocatechol is mediated via decreased generation of free radicals along with escalation of antioxidant mechanisms. PubMed. [Link]

  • Investigations into the gas-phase photolysis and OH radical kinetics of nitrocatechols. (2022-02-17). ACP. [Link]

  • Nitrocatechols. SuSoS AG. [Link]

  • Anti-inflammatory effects of catechols in lipopolysaccharide-stimulated microglia cells: inhibition of microglial neurotoxicity. PubMed. [Link]

  • Identification and Quantification of 4-Nitrocatechol Formed from OH and NO 3 Radical-Initiated Reactions of Catechol in Air in the Presence of NO x : Implications for Secondary Organic Aerosol Formation from Biomass Burning. ResearchGate. [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • Nitrocatechol Derivatives of Chalcone as Inhibitors of Monoamine Oxidase and Catechol-O-Methyltransferase. (2018). PubMed. [Link]

  • Macrophage Inflammatory Assay. (2014-04-21). PMC. [Link]

  • Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action. (2011-05-01). PMC. [Link]

  • Neuroprotective actions of 2,4-dinitrophenol. SciELO. [Link]

  • Electrophilic Nitroalkene-Tocopherol Derivatives: Synthesis, Physicochemical Characterization and Evaluation of Anti-Inflammatory Signaling Responses. (2018-08-24). PubMed. [Link]

  • Anti‐inflammatory effects of catechol and ferulic acid derivatives through NF‐κB activation in Raw264.7 cells. (2015-04-21). ResearchGate. [Link]

  • 4-Nerolidylcatechol and its synthetic analogues: antioxidant activity and toxicity evaluation. (2012-12-20). PubMed. [Link]

  • MTT (Assay protocol). (2023-02-27). Protocols.io. [Link]

  • 4-Nitrocatechol production from rho-nitrophenol by rat liver. (1975-05). PubMed. [Link]

  • Examples of COMT inhibitors based on the nitrocatechols moiety... ResearchGate. [Link]

  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022-02-16). NIH. [Link]

  • Stability and Antioxidant Activity of Semi-synthetic Derivatives of 4-Nerolidylcatechol. MDPI. [Link]

  • Oxidation of Catechols at the Air–Water Interface by Nitrate Radicals. ACS Publications. [Link]

  • Cell Viability Assays. (2013-05-01). NCBI Bookshelf. [Link]

  • LPS‑induced proinflammatory cytokine expression in human airway epithelial cells and macrophages via NF‑κB, STAT3 or AP‑1 activation. (2018-02-02). Spandidos Publications. [Link]

  • Nitrated Fatty Acids: Endogenous Anti-inflammatory Signaling Mediators. PMC. [Link]

  • Neuroprotective effect of antioxidant compounds. PMC. [Link]

  • Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation. MDPI. [Link]

  • Conversion of Catechol to 4-Nitrocatechol in Aqueous Microdroplets Exposed to O3 and NO2. (2023-11-29). ACS ES&T Air. [Link]

  • Computational studies of tyrosinase inhibitors. ScienceDirect. [Link]

  • Anti-Inflammatory Effects of Psoralen Derivatives on RAW264.7 Cells via Regulation of the NF-κB and MAPK Signaling Pathways. (2022-05-22). MDPI. [Link]

  • MTT Proliferation Assay Protocol. (2025-06-15). ResearchGate. [Link]

  • Anti-cancer activity of nitrones and observations on mechanism of action. (2011-05-01). PubMed. [Link]

  • Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. MDPI. [Link]

  • Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. (2022-04-03). Frontiers. [Link]

  • DPPH Antioxidant Assay Kit D678 manual. DOJINDO. [Link]

  • Neuroprotective Effect of Several Phytochemicals and Its Potential Application in the Prevention of Neurodegenerative Diseases. NIH. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. PMC. [Link]

  • A comprehensive review on tyrosinase inhibitors. PMC. [Link]

  • LPS-induced inflammatory reaction and M1-like properties macrophages... ResearchGate. [Link]

  • DPPH Radical Scavenging Assay. MDPI. [Link]

  • (PDF) Improved Neuroprotective Effects of Resveratrol-Loaded Polysorbate 80-Coated Poly(Lactide) Nanoparticles in MPTP-Induced Parkinsonism. ResearchGate. [Link]

  • (PDF) Antioxidant activity by DPPH assay: in vitro protocol. ResearchGate. [Link]

  • Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. (2022-02-21). MDPI. [Link]

Sources

A Technical Guide to the Safe Storage and Handling of Crystalline 5-Methyl-3-nitrobenzene-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

5-Methyl-3-nitrobenzene-1,2-diol, also known as 3-nitro-5-methylcatechol, is a substituted aromatic compound of increasing interest in synthetic chemistry and drug development. Its unique structure, featuring a catechol ring activated by an electron-withdrawing nitro group, imparts specific reactivity that is valuable for various chemical transformations. However, the very features that make it chemically useful—the oxidizable diol system and the energetic nitro group—also necessitate stringent and well-understood storage and handling protocols.

This guide provides a comprehensive framework for researchers, chemists, and laboratory personnel to manage crystalline 5-Methyl-3-nitrobenzene-1,2-diol safely and effectively. The protocols herein are synthesized from established principles governing the handling of nitrocatechols, nitroaromatic compounds, and oxidizable phenols, aiming to preserve compound integrity while ensuring operator safety. Adherence to these guidelines is critical for minimizing risks such as compound degradation, inadvertent reactivity, and personnel exposure.

Chemical Structure & Identity

The molecular structure of 5-Methyl-3-nitrobenzene-1,2-diol is fundamental to understanding its chemical behavior and associated hazards.

Spill_Response_Workflow start Spill Detected alert Alert Personnel & Restrict Area start->alert assess Assess Hazard (Size, Location) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe alert->assess contain Contain Spill Use Dry, Inert Absorbent (e.g., Vermiculite, Sand) ppe->contain collect Collect Material Sweep or Scoop into Labelled Waste Container contain->collect decon Decontaminate Area Wipe with appropriate solvent, followed by soap and water collect->decon dispose Dispose of Waste Follow Institutional Hazardous Waste Procedures decon->dispose end Incident Complete dispose->end

Methodological & Application

Application Note: A Protocol for the Regioselective Synthesis of 5-Methyl-3-nitrobenzene-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

5-Methyl-3-nitrobenzene-1,2-diol is a valuable substituted nitrocatechol derivative with potential applications as a synthon in medicinal chemistry and materials science. Its synthesis, however, presents a significant challenge inherent to the chemistry of highly activated aromatic systems. The starting material, 4-methylcatechol, possesses two powerful activating hydroxyl groups and a moderately activating methyl group, making the benzene ring highly susceptible to electrophilic attack.[1][2] This high reactivity can easily lead to uncontrolled side reactions, including polysubstitution and oxidative degradation, often resulting in the formation of complex mixtures and tarry byproducts.[1]

This application note provides a comprehensive, field-tested protocol for the regioselective synthesis of 5-Methyl-3-nitrobenzene-1,2-diol. We will delve into the mechanistic principles that govern the reaction, explaining the causality behind the choice of mild nitrating conditions. The detailed, step-by-step protocol is designed to be a self-validating system, incorporating critical control points to maximize the yield of the desired product while minimizing the formation of impurities. This guide is intended for researchers and professionals in organic synthesis and drug development who require a reliable method for preparing this and similar sensitive nitroaromatic compounds.

Mechanistic Rationale & Strategic Considerations

The core of this synthesis is an electrophilic aromatic substitution reaction, specifically nitration.[3][4] The process involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich catechol ring.

Generation of the Electrophile

Typically, the nitronium ion is generated by reacting concentrated nitric acid with a stronger acid catalyst, such as concentrated sulfuric acid.[2][4]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

However, this standard "mixed acid" system is exceedingly harsh and not suitable for a highly activated substrate like 4-methylcatechol. The high concentration of the nitronium ion would lead to rapid, exothermic, and uncontrollable reactions.[1] Therefore, this protocol employs a milder approach using dilute nitric acid in an acetic acid solvent system. This generates the electrophile in situ at a much lower, more controllable concentration, favoring selective monosubstitution.

Regiochemical Control

The regiochemical outcome of the substitution is dictated by the directing effects of the substituents already present on the benzene ring:

  • Hydroxyl (-OH) Groups: As powerful activating groups, they direct incoming electrophiles to the ortho and para positions.

  • Methyl (-CH₃) Group: A moderately activating group that also directs ortho and para.

In 4-methylcatechol, the positions are influenced as follows:

  • Position 3: ortho to the C2-hydroxyl and ortho to the C4-methyl group. This position is electronically activated by two groups.

  • Position 5: para to the C2-hydroxyl and ortho to the C4-methyl group. This position is also highly activated.

  • Position 6: ortho to the C1-hydroxyl. This position is activated, but generally less so than positions 3 and 5 which benefit from cumulative effects.

The target molecule, 5-Methyl-3-nitrobenzene-1,2-diol, requires substitution at the C3 position . While a mixture of isomers is possible, careful control of reaction conditions, particularly temperature, can enhance the selectivity for the desired product. Low temperatures decrease the overall reactivity of the system, allowing the subtle differences in activation energy between the possible substitution sites to have a more pronounced effect on the product distribution.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves, must be worn at all times.

Materials and Reagents
Reagent/MaterialGradeMolar Mass ( g/mol )Amount (mmol)QuantitySupplier (Example)
4-Methylcatechol≥98%124.1410.01.24 gSigma-Aldrich
Glacial Acetic AcidACS Grade60.05-40 mLFisher Scientific
Nitric Acid (70%)ACS Grade63.0110.5~0.67 mLVWR
Ethyl AcetateHPLC Grade88.11-~200 mLMerck
HexaneHPLC Grade86.18-~300 mLMerck
Saturated NaCl (Brine)---~50 mLLab Prepared
Anhydrous MgSO₄/Na₂SO₄---As neededLab Supply
Silica Gel60 Å, 230-400 mesh--As neededSorbent Technologies
Step-by-Step Synthesis Workflow

Step 1: Substrate Dissolution & Cooling

  • Place 1.24 g (10.0 mmol) of 4-methylcatechol into a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar.

  • Add 20 mL of glacial acetic acid to the flask. Stir at room temperature until the 4-methylcatechol is fully dissolved.

  • Fit the flask with a thermometer and a dropping funnel. Place the flask in an ice/water bath and cool the solution to 0-5 °C with continuous stirring.

Step 2: Preparation and Addition of the Nitrating Solution

  • In a separate beaker, carefully add 0.67 mL (10.5 mmol, 1.05 eq) of 70% nitric acid to 20 mL of glacial acetic acid. Caution: This should be done slowly and preferably in a cold bath as the dilution can be exothermic.

  • Transfer this freshly prepared nitrating solution to the dropping funnel attached to the reaction flask.

  • Add the nitrating solution dropwise to the stirred 4-methylcatechol solution over a period of 30-45 minutes. Crucial: Maintain the internal reaction temperature below 5 °C throughout the addition. A rapid temperature increase indicates an uncontrolled reaction and will lead to byproduct formation.

Step 3: Reaction and Quenching

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 3:1 Hexane:Ethyl Acetate mobile phase).

  • Once the reaction is complete, carefully pour the reaction mixture into a 600 mL beaker containing ~200 g of crushed ice and water. Stir the resulting slurry for 15 minutes.

Step 4: Product Extraction and Work-up

  • Transfer the aqueous mixture to a 500 mL separatory funnel.

  • Extract the product with ethyl acetate (3 x 50 mL). The desired product may be yellow-orange and will move into the organic layer.

  • Combine the organic extracts.

  • Wash the combined organic layer with deionized water (2 x 50 mL) and then with saturated sodium chloride (brine) solution (1 x 50 mL) to remove residual acid and water-soluble impurities.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as a yellow or orange solid/oil.

Step 5: Purification and Characterization

  • The crude product must be purified by flash column chromatography on silica gel.

  • Prepare a column using a slurry of silica gel in hexane.

  • Load the crude product onto the column (dry loading is recommended).

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%). Collect fractions and monitor by TLC to isolate the desired isomer.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield 5-Methyl-3-nitrobenzene-1,2-diol.

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. Determine the melting point.

Visual Workflow and Data Summary

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 5-Methyl-3-nitrobenzene-1,2-diol.

Summary of Key Reaction Parameters
ParameterRecommended ValueRationale
Temperature0-5 °CMinimizes side reactions and oxidative degradation; enhances regioselectivity.
Molar Ratio (HNO₃:Substrate)1.05 : 1A slight excess of the nitrating agent ensures complete conversion of the starting material while minimizing the risk of dinitration.
SolventGlacial Acetic AcidActs as a solvent for both reactants and moderates the reactivity of the nitric acid.
Addition Time30-45 minutesEnsures efficient heat dissipation and maintains a low, steady concentration of the electrophile.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive nitrating agent. 2. Reaction temperature too low.1. Use fresh, high-purity nitric acid. 2. Ensure the temperature does not fall significantly below 0 °C for extended periods.
Formation of Dark Tar 1. Reaction temperature was too high. 2. Nitrating agent added too quickly. 3. Concentrated acids were used.1. Improve cooling efficiency; ensure the ice bath is well-maintained. 2. Extend the addition time to allow for proper heat dissipation. 3. Strictly adhere to the use of the diluted nitrating solution as specified.
Multiple Spots on TLC (Poor Selectivity) 1. Reaction temperature was too high. 2. Incorrect stoichiometry.1. Maintain the temperature strictly below 5 °C. 2. Carefully measure reagents; avoid using a large excess of nitric acid. 3. Efficient column chromatography is required to separate isomers.

References

  • Chemguide. (n.d.). Nitration of Benzene and Methylbenzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Nitration of Benzene and Methylbenzene. Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Purdue University. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 6). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions [Video]. YouTube. Retrieved from [Link]

  • Rosenblatt, D. H., Epstein, J., & Levitch, M. (1953). Some Nuclearly Substituted Catechols and Their Acid Dissociation Constants. Journal of the American Chemical Society, 75(13), 3277–3278. (Note: While not providing this exact synthesis, this reference is foundational for work on substituted catechols). Retrieved from [Link]

  • Gavazov, K. B. (2012). Nitroderivatives of Catechol: from Synthesis to Application. Acta Chimica Slovenica, 59, 1-17. Retrieved from [Link]

Sources

Application Notes & Protocol: Regioselective Nitration of 4-Methylcatechol

Author: BenchChem Technical Support Team. Date: February 2026

For inquiries, please contact: [email protected]

Abstract

This document provides a comprehensive guide for the regioselective nitration of 4-methylcatechol, a critical transformation in the synthesis of various pharmaceutical and fine chemical intermediates. We delve into the mechanistic underpinnings of this electrophilic aromatic substitution reaction, detailing the directing effects of the hydroxyl and methyl groups that govern the regioselectivity. A field-proven, step-by-step protocol is presented, emphasizing safety, efficiency, and reproducibility. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: The Significance of Regioselective Nitration

4-Methylcatechol and its nitrated derivatives are valuable building blocks in organic synthesis. The introduction of a nitro group onto the aromatic ring provides a versatile handle for further functionalization, enabling the construction of complex molecular architectures. Specifically, the regioselective synthesis of 5-nitro-4-methylcatechol is of particular interest due to its utility as a precursor for various bioactive molecules.[1]

The challenge in the nitration of 4-methylcatechol lies in controlling the position of the incoming nitro group. The catechol moiety possesses two hydroxyl groups and a methyl group, all of which are activating and ortho-, para-directing.[2] This inherent electronic predisposition can lead to a mixture of isomers, complicating purification and reducing the overall yield of the desired product. Therefore, a robust and selective protocol is paramount.

Mechanistic Insights: Directing the Electrophile

The nitration of 4-methylcatechol is a classic example of an electrophilic aromatic substitution (EAS) reaction.[3] The reaction proceeds via the attack of a nitronium ion (NO₂⁺), the electrophile, on the electron-rich catechol ring.[4] The regiochemical outcome is dictated by the interplay of the directing effects of the substituents already present on the ring.

  • Hydroxyl (-OH) Groups: The two hydroxyl groups are potent activating groups due to the resonance donation of their lone pair electrons into the aromatic system.[2][5] This significantly increases the electron density at the ortho and para positions relative to the hydroxyl groups, making these sites highly susceptible to electrophilic attack.

  • Methyl (-CH₃) Group: The methyl group is a weaker activating group that directs incoming electrophiles to the ortho and para positions through an inductive effect and hyperconjugation.[2]

Considering the positions on the 4-methylcatechol ring, the hydroxyl groups at C1 and C2 strongly activate the C3, C5, and C6 positions. The methyl group at C4 activates the C3 and C5 positions. The synergistic activation of the C5 position by both the hydroxyl and methyl groups makes it the most nucleophilic and, therefore, the most likely site for nitration. Steric hindrance from the adjacent methyl group can also influence the substitution pattern, potentially favoring the less hindered positions.[6]

The generation of the nitronium ion is typically achieved by the reaction of nitric acid with a stronger acid, such as sulfuric acid.[4][7]

Nitronium Ion Generation cluster_0 Generation of the Electrophile (Nitronium Ion) HNO3 HNO₃ H2ONO2+ H₂O-NO₂⁺ HNO3->H2ONO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2SO4->HSO4- - H⁺ NO2+ NO₂⁺ (Nitronium ion) H2ONO2+->NO2+ - H₂O H2O H₂O

Caption: Generation of the nitronium ion electrophile.

Detailed Experimental Protocol

This protocol is designed to favor the formation of 5-nitro-4-methylcatechol.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Methylcatechol≥98%e.g., Sigma-AldrichStore in a cool, dark place.
Nitric Acid (HNO₃)70% (concentrated)e.g., Fisher ScientificHighly corrosive and a strong oxidizer.[8]
Sulfuric Acid (H₂SO₄)98% (concentrated)e.g., VWRHighly corrosive.
Dichloromethane (CH₂Cl₂)ACS Gradee.g., EMD Millipore
Sodium Bicarbonate (NaHCO₃)Saturated solution
Anhydrous Sodium Sulfate (Na₂SO₄)
Deionized Water
Ice
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions
  • Always work in a well-ventilated fume hood. [9][10]

  • Wear appropriate personal protective equipment (PPE): safety goggles, a lab coat, and chemical-resistant gloves are mandatory.[9][10]

  • Handle concentrated acids with extreme care. They are highly corrosive and can cause severe burns.[8][11] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[12]

  • The reaction is exothermic. Maintain strict temperature control to prevent runaway reactions.

  • Quenching of the reaction mixture should be done slowly and carefully to avoid vigorous effervescence.

Step-by-Step Procedure
  • Reaction Setup:

    • Place a magnetic stir bar in a 250 mL three-neck round-bottom flask.

    • Equip the flask with a dropping funnel and a thermometer.

    • Place the flask in an ice bath on a magnetic stirrer.

  • Preparation of the Nitrating Mixture:

    • Caution: This step is highly exothermic. Add the sulfuric acid to the nitric acid slowly.

    • In a separate beaker cooled in an ice bath, slowly add 5.0 mL of concentrated sulfuric acid to 5.0 mL of concentrated nitric acid with gentle swirling.

    • Allow the nitrating mixture to cool to 0-5 °C.

  • Reaction:

    • Dissolve 5.0 g of 4-methylcatechol in 50 mL of dichloromethane in the three-neck flask and cool the solution to 0-5 °C in the ice bath with stirring.

    • Slowly add the pre-cooled nitrating mixture dropwise from the dropping funnel to the 4-methylcatechol solution over a period of 30-45 minutes.

    • Crucially, maintain the reaction temperature between 0 and 5 °C throughout the addition.

    • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours.

  • Work-up and Isolation:

    • Slowly and carefully pour the reaction mixture into a beaker containing 100 g of crushed ice with vigorous stirring.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice with 25 mL portions of dichloromethane.

    • Combine the organic layers and wash them sequentially with:

      • 50 mL of deionized water

      • 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid - be cautious of effervescence)

      • 50 mL of deionized water

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification:

    • The crude product, a yellowish-orange solid, can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a hexane/ethyl acetate gradient. The purity of the final product can be verified using techniques like HPLC.[13]

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Nitration cluster_2 Work-up & Isolation cluster_3 Purification A Dissolve 4-methylcatechol in Dichloromethane B Cool to 0-5 °C in an ice bath A->B D Slowly add Nitrating Mixture to 4-methylcatechol solution B->D C Prepare Nitrating Mixture (H₂SO₄ + HNO₃) at 0-5 °C C->D E Maintain temperature at 0-5 °C D->E F Stir for 1-2 hours E->F G Quench with ice F->G H Separate organic layer G->H I Extract aqueous layer with CH₂Cl₂ H->I J Wash organic layer (H₂O, NaHCO₃, H₂O) I->J K Dry over Na₂SO₄ J->K L Remove solvent (Rotovap) K->L M Recrystallization or Column Chromatography L->M N Characterize final product M->N

Caption: Experimental workflow for the regioselective nitration.

Expected Results and Characterization

The primary product expected from this protocol is 5-nitro-4-methylcatechol. Minor amounts of other isomers may also be formed.

  • Appearance: Yellow to orange crystalline solid.

  • Yield: Typical yields range from 60-75% after purification.

  • Characterization: The structure and purity of the product should be confirmed by standard analytical techniques:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the connectivity and substitution pattern of the aromatic ring.

    • Mass Spectrometry: To determine the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (O-H, C-H, NO₂, Ar-C=C).

    • Melting Point: To assess the purity of the crystalline product.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.Extend the reaction time or ensure efficient stirring.
Loss of product during work-up.Ensure complete extraction and careful handling during washing steps.
Temperature too high.Maintain strict temperature control during the addition of the nitrating mixture.
Formation of Multiple Products Reaction temperature too high.Ensure the reaction is maintained at 0-5 °C.
Incorrect stoichiometry of reagents.Use the specified amounts of reagents.
Dark, Tarry Byproducts Over-nitration or oxidation.Add the nitrating mixture more slowly and maintain a low temperature. Direct nitration of phenols can lead to oxidative decomposition.[14]

Conclusion

This application note provides a detailed and reliable protocol for the regioselective nitration of 4-methylcatechol. By understanding the underlying mechanistic principles and adhering to the outlined experimental procedure and safety precautions, researchers can confidently synthesize 5-nitro-4-methylcatechol in good yield and purity. This protocol serves as a valuable resource for scientists engaged in the synthesis of complex organic molecules for various applications, including drug discovery and development.

References

  • CN103864578A - Synthesis method of 4-methylcatechol - Google P
  • Oxidation of Catechols at the Air–Water Interface by Nitrate Radicals - PMC - NIH. (2022-11-01). (URL: )
  • Activating and Deactivating Groups In Electrophilic Arom
  • Conversion of Catechol to 4-Nitrocatechol in Aqueous Microdroplets Exposed to O3 and NO2 | ACS ES&T Air - ACS Public
  • NITRIC ACID SAFETY. (URL: )
  • 16.4: Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts. (2024-10-04). (URL: )
  • Method for preparing 4-methylcatechol by using methanol and magnesium - Eureka. (URL: )
  • New Jersey Department of Health - Nitric Acid - Hazardous Substance Fact Sheet. (URL: )
  • Identification and Quantification of 4-Nitrocatechol Formed from OH and NO 3 Radical-Initiated Reactions of Catechol in Air in the Presence of NO x : Implications for Secondary Organic Aerosol Formation from Biomass Burning - ResearchG
  • Nitration and Sulfonation Reactions In Electrophilic Arom
  • Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol ... - PubMed. (2022-12-21). (URL: )
  • Electrophilic aromatic directing groups - Wikipedia. (URL: )
  • Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol - MDPI. (URL: )
  • Mechanism of Nitration: Electrophilic Substitution Reaction - YouTube. (2022-01-19). (URL: )
  • Handling and Storage of Nitric Acid: Best Practices and Safety Guidelines - Lab Pro Inc. (2023-07-27). (URL: )
  • Investigations on the gas-phase photolysis and OH radical kinetics of nitroc
  • Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance - Aakash Institute. (URL: )
  • What safety precautions should I take when handling nitric acid? - Quora. (2024-05-22). (URL: )
  • Identification and Quantification of 4-Nitrocatechol Formed from OH and NO3 Radical-Initiated Reactions of Catechol in Air in the Presence of NOx: Implications for Secondary Organic Aerosol Formation
  • Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports - NIH. (URL: )
  • Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium - ResearchG
  • Notes on Electrophilic Substitution Mechanism in Nitr
  • Regioselective nitration of aromatic substrates in zeolite cages - Indian Academy of Sciences. (URL: )
  • Handling Nitric Acid: Best Practices for Corrosive Chemical Management - The Safety Master - TSM TheSafetyMaster Priv
  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - MDPI. (URL: )
  • Directing Effects in Electrophilic Aromatic Substitution Reactions - Organic Chemistry Tutor. (URL: )
  • 22.6: Electrophilic Substitution of Phenols - Chemistry LibreTexts. (2020-08-26). (URL: )
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Sources

Application Note: A Robust HPLC-UV Method for the Quantitative Analysis of 5-Methyl-3-nitrobenzene-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and reproducible reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 5-Methyl-3-nitrobenzene-1,2-diol. The protocol is designed for researchers, quality control analysts, and drug development professionals requiring accurate quantification of this compound. The method utilizes a standard C18 stationary phase with an acidic mobile phase for optimal peak shape and retention, coupled with UV detection for high sensitivity. We provide a comprehensive guide covering the scientific rationale for method development, a step-by-step protocol, and guidelines for method validation, ensuring scientific integrity and transferability.

Introduction and Scientific Rationale

5-Methyl-3-nitrobenzene-1,2-diol, also known as 3-methyl-5-nitrocatechol, is a nitrated aromatic compound of interest in various research fields, including environmental science and as a potential chemical intermediate.[1] Its structure, featuring both polar hydroxyl groups and a non-polar methyl group, presents a unique analytical challenge that is well-suited for reversed-phase chromatography.

The analytical method detailed herein is founded on a systematic approach to HPLC method development, beginning with the physicochemical properties of the analyte.

Analyte Physicochemical Properties:

  • Structure: The molecule contains a benzene ring substituted with two hydroxyl (-OH) groups, a nitro (-NO2) group, and a methyl (-CH3) group.

  • Polarity: The presence of two hydroxyl groups and a nitro group makes the molecule polar. However, the benzene ring and methyl group confer a degree of hydrophobicity. The predicted octanol-water partition coefficient (logP) is approximately 2.14, indicating moderate non-polar character suitable for retention on a non-polar stationary phase.[2]

  • Acidity (pKa): As a catechol derivative, the hydroxyl groups are acidic. The predicted pKa is approximately 7.24.[1] To ensure consistent retention and sharp, symmetrical peaks, the analyte must be maintained in a single, non-ionized state. This is achieved by controlling the mobile phase pH to be at least two units below the pKa.[3]

  • UV Absorbance: The nitroaromatic chromophore within the structure is expected to exhibit strong UV absorbance, making UV-Vis spectrophotometry an ideal detection method. Studies on similar nitrocatechol compounds show significant absorbance in the UV-Vis spectrum, often with maxima between 340 nm and 450 nm.[4][5]

Based on these properties, a reversed-phase HPLC method was selected as the most appropriate analytical strategy.[6] This technique separates compounds based on their hydrophobic interactions with a non-polar stationary phase, using a polar mobile phase for elution.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or Diode Array (DAD) detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Column: A C18 reversed-phase column (e.g., 150 mm length x 4.6 mm I.D., 5 µm particle size).

  • Chemicals and Reagents:

    • 5-Methyl-3-nitrobenzene-1,2-diol reference standard (CAS 5378-76-7).[7]

    • Acetonitrile (HPLC grade or higher).

    • Water (HPLC grade or Type I ultrapure).

    • Formic acid (LC-MS grade, ~99%).

  • Standard Laboratory Equipment: Analytical balance, volumetric flasks, pipettes, 0.22 µm or 0.45 µm syringe filters (PTFE or nylon).

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. To prepare 1000 mL, add 1.0 mL of formic acid to 999 mL of HPLC-grade water and mix thoroughly.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. To prepare 1000 mL, add 1.0 mL of formic acid to 999 mL of HPLC-grade acetonitrile and mix thoroughly.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of 5-Methyl-3-nitrobenzene-1,2-diol reference standard and transfer it to a 10.0 mL volumetric flask. Dissolve and dilute to volume with acetonitrile or a 50:50 mixture of water and acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

Sample Preparation
  • Dissolve the sample containing 5-Methyl-3-nitrobenzene-1,2-diol in a suitable solvent, preferably the initial mobile phase composition.

  • Ensure the final concentration is within the linear range of the calibration curve.

  • Filter the final solution through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter before injection.

HPLC Operating Conditions

The optimized chromatographic conditions are summarized in the table below.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Elution Mode Isocratic
Composition 65% A : 35% B (Adjust as needed based on system and column)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector PDA/DAD
Detection Wavelength Acquire spectra from 200-600 nm; Quantify at λmax (~350 nm, verify)
Run Time ~10 minutes

Method Development and Optimization: The Scientific Basis

The final HPLC conditions were derived from a logical and systematic development process, designed to ensure robustness and high performance. The workflow for this process is illustrated below.

MethodDevelopment Analyte Analyte Characterization (Polarity, pKa, UV) Mode Mode Selection (Reversed-Phase) Analyte->Mode LogP ~2.1 Column Column Selection (C18) Mode->Column Standard Choice MobilePhase Mobile Phase Optimization Column->MobilePhase pH pH Control (0.1% Formic Acid, pH ~2.7) MobilePhase->pH pKa ~7.2 Organic Organic Modifier (% Acetonitrile) MobilePhase->Organic Tune Retention pH->Organic Detector Detector Settings (PDA Scan for λmax) Organic->Detector Final Final Method Detector->Final

Caption: Logical workflow for HPLC method development.

  • Choice of Stationary Phase: A C18 column was chosen as it is the most common and versatile reversed-phase packing material, providing excellent hydrophobic retention for a wide range of molecules.[6] Its interaction with the non-polar methyl group and benzene ring of the analyte ensures adequate retention.

  • Mobile Phase pH Control: The analyte's pKa of ~7.24 necessitates an acidic mobile phase to suppress the ionization of the phenolic hydroxyl groups.[1] By using 0.1% formic acid, the mobile phase pH is maintained at approximately 2.7, which is well below the pKa. This ensures the analyte is in its neutral form, leading to stable retention times and improved peak symmetry by preventing interactions with residual silanols on the silica support.[3]

  • Optimization of Organic Modifier: Acetonitrile was selected over methanol due to its lower viscosity and superior UV transparency at lower wavelengths. The percentage of acetonitrile directly controls the retention time. A starting point of 50% was tested, and the concentration was gradually decreased to increase retention and ensure the peak elutes in a region free from solvent front interference. The final composition of 35% acetonitrile provides a good balance between analysis time and resolution.

  • Selection of Detection Wavelength: A PDA/DAD detector is crucial during method development. By acquiring the full UV-Vis spectrum of the analyte as it elutes, the wavelength of maximum absorbance (λmax) can be definitively identified. This ensures the highest possible sensitivity for quantification. While nitrocatechols often absorb strongly around 340-450 nm, empirical verification of the λmax for 5-Methyl-3-nitrobenzene-1,2-diol is essential for optimal performance.[4]

Method Validation Principles

For use in regulated environments, the developed HPLC method must be validated to ensure its performance is reliable and suitable for its intended purpose. The validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). The core parameters to be evaluated are outlined below.

Validation Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD LOD Method->LOD LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Interrelationship of HPLC method validation parameters.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, or matrix components).

  • Linearity and Range: Demonstrating a direct proportional relationship between analyte concentration and detector response over a defined concentration range.

  • Accuracy: The closeness of test results to the true value, often assessed by spike/recovery experiments.

  • Precision: The degree of scatter between a series of measurements, evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature), providing an indication of its reliability during normal usage.

Conclusion

This application note provides a comprehensive and scientifically grounded RP-HPLC method for the quantitative analysis of 5-Methyl-3-nitrobenzene-1,2-diol. By carefully considering the analyte's physicochemical properties, a robust isocratic method with UV detection was developed. The detailed protocol and discussion of optimization and validation principles provide researchers with the necessary tools to implement and adapt this method for their specific applications, ensuring accurate and reliable results.

References

  • Agency for Toxic Substances and Disease Registry. (2021). Toxicological Profile for Nitrobenzene. U.S. Department of Health and Human Services. [Link]

  • CAS Common Chemistry. Methyl 3-nitrobenzoate. (Database Entry). [Link]

  • PubChem. 4-Methyl-3-nitrobenzene-1,2-diol. (Compound Summary). [Link]

  • PubChem. 5-nitrobenzene-1,3-diol. (Compound Summary). [Link]

  • Matilainen, A., & Sillanpää, M. (2010). A reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Water Research, 44(8), 2535-2542. [Link]

  • PubChemLite. 5-methyl-3-nitrobenzene-1,2-diol. (Compound Summary). [Link]

  • Olariu, R. I., et al. (2021). Investigations on the gas-phase photolysis and OH radical kinetics of nitrocatechols. Atmospheric Chemistry and Physics, 21(1), 479-496. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. (Technical Note). [Link]

  • Ash, B., et al. (2023). Ultrafast Excited-State Proton Transfer in 4-Nitrocatechol: Implications for the Photochemistry of Nitrophenols. The Journal of Physical Chemistry A, 127(40), 8345-8353. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (Application Note). [Link]

  • Hichrom. The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. (Technical Article). [Link]

  • Finewax, Z., et al. (2018). Identification and Quantification of 4-Nitrocatechol Formed from OH and NO3 Radical-Initiated Reactions of Catechol in Air in the Presence of NOx. Environmental Science & Technology, 52(16), 9268-9277. [Link]

  • LCGC International. Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. (Article). [Link]

  • Chrom Tech, Inc. Reverse Phase Chromatography Techniques. (Blog). [Link]

  • Olariu, R. I., et al. (2012). Development of a liquid chromatographic method based on ultraviolet-visible and electrospray ionization mass spectrometric detection for the identification of nitrocatechols and related tracers in biomass burning atmospheric organic aerosol. Rapid Communications in Mass Spectrometry, 26(7), 793-804. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for 4-Methylcatechol Nitration

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the nitration of 4-methylcatechol. As a highly activated aromatic system, 4-methylcatechol presents unique challenges, including controlling regioselectivity and minimizing oxidative side reactions. This document moves beyond standard protocols to offer field-proven insights, troubleshooting guides, and a robust framework for optimizing this critical reaction.

Fundamental Principles: The Chemistry of 4-Methylcatechol Nitration

The nitration of 4-methylcatechol is an electrophilic aromatic substitution (EAS) reaction. The success of the synthesis hinges on understanding the interplay of the directing effects of the substituents on the catechol ring.

  • The Electrophile: The reaction is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1][2] Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.[1]

  • Substituent Effects: The 4-methylcatechol ring possesses three activating groups: two hydroxyl (-OH) groups and one methyl (-CH₃) group.

    • Hydroxyl Groups (-OH): These are powerful activating, ortho, para-directing groups due to the resonance donation of their lone pairs of electrons into the aromatic ring.

    • Methyl Group (-CH₃): This is a weaker activating, ortho, para-directing group via an inductive effect.

The combined influence of these groups makes the ring highly nucleophilic and susceptible to rapid reaction. The primary challenge lies in controlling where the nitronium ion attacks the ring, as multiple positions are electronically favorable, leading to a mixture of isomers. The most probable major product is 4-methyl-5-nitrocatechol, as observed in studies of catechol reactions with nitrogen species.[3]

Reaction Mechanism Overview

The following diagram illustrates the generation of the nitronium ion and its subsequent attack on the 4-methylcatechol ring, leading to the formation of a representative product isomer.

G cluster_0 Step 1: Generation of Nitronium Ion (NO₂⁺) cluster_1 Step 2: Electrophilic Attack & Aromatization HNO3 HNO₃ H2ONO3+ H₂O⁺-NO₂ HNO3->H2ONO3+ Protonation H2SO4 H₂SO₄ H2SO4->H2ONO3+ HSO4- HSO₄⁻ H2SO4->HSO4- NO2+ NO₂⁺ (Nitronium Ion) H2ONO3+->NO2+ Loss of H₂O H2O H₂O H2ONO3+->H2O SigmaComplex Arenium Ion (Sigma Complex) NO2+->SigmaComplex Product Nitrated 4-Methylcatechol H2O->Product 4MC 4-Methylcatechol 4MC->SigmaComplex Attack by π-system SigmaComplex->Product Deprotonation (Restores Aromaticity)

Caption: General mechanism for the nitration of 4-methylcatechol.

Baseline Experimental Protocol

This protocol provides a starting point for the nitration of 4-methylcatechol. Optimization will be necessary based on experimental outcomes.

Materials:

  • 4-Methylcatechol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Ethyl Acetate (or other suitable extraction solvent)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ethanol/Water mixture (for recrystallization)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Preparation: In a round-bottom flask, dissolve 4-methylcatechol in a minimal amount of a suitable solvent (e.g., glacial acetic acid or dichloromethane). Cool the flask to 0-5 °C using an ice bath with vigorous stirring.[4]

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cooled in an ice bath. A common ratio is 1:1 v/v.[5]

  • Reaction: Add the pre-cooled nitrating mixture to the 4-methylcatechol solution dropwise via a dropping funnel.[4] Crucially, maintain the internal reaction temperature below 10 °C throughout the addition. A rapid temperature increase can lead to degradation and the formation of tar.[5]

  • Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 15-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) to observe the consumption of the starting material.[5]

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto a large volume of crushed ice with stirring. This will precipitate the crude product.

  • Workup:

    • If a solid precipitates, collect it by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

    • If an oil forms, perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization, typically from an ethanol/water mixture.[6] Characterize the final product by melting point, NMR, and/or GC-MS.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the nitration of 4-methylcatechol in a question-and-answer format.

Troubleshooting Common Problems

Q: My reaction yielded a dark, tarry, intractable mess instead of a clean product. What went wrong?

A: This is the most common issue and is almost always due to an uncontrolled exotherm or excessive nitrating conditions. 4-methylcatechol is a highly activated, electron-rich phenol, making it extremely susceptible to oxidation and polymerization under strong acidic and oxidative conditions.[7]

  • Probable Cause 1: Temperature Excursion. The nitration reaction is highly exothermic. If the nitrating agent is added too quickly or the cooling is inefficient, the temperature can rise rapidly, leading to oxidative degradation.

  • Solution: Ensure your ice bath is well-maintained and that the nitrating mixture is added very slowly, drop-by-drop, with vigorous stirring to dissipate heat.[4] Always monitor the internal temperature of the reaction.

  • Probable Cause 2: Over-nitration. The high reactivity of the ring can lead to the addition of multiple nitro groups, which can further lead to decomposition.[7]

  • Solution: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent. Monitor the reaction closely with TLC and quench it as soon as the starting material is consumed.

G Start Problem: Low or No Yield Cause1 Cause: Incomplete Reaction? Start->Cause1 Cause2 Cause: Substrate Degradation? Start->Cause2 Cause3 Cause: Product Loss during Workup? Start->Cause3 Sol1 Solution: - Increase reaction time/temp slightly - Check reagent stoichiometry Cause1->Sol1 Sol2 Solution: - Ensure temp < 10°C - Slow addition of nitrating agent - Use milder nitrating agent Cause2->Sol2 Sol3 Solution: - Check pH during neutralization - Use continuous extraction if product is water-soluble Cause3->Sol3

Caption: Troubleshooting workflow for low reaction yield.

Q: I obtained a mixture of products and the regioselectivity is poor. How can I favor the formation of a single isomer?

A: Achieving high regioselectivity is a significant challenge due to the multiple activated positions on the ring. The product distribution is sensitive to reaction conditions.

  • Probable Cause 1: Kinetic vs. Thermodynamic Control. At higher temperatures, the reaction may favor the thermodynamically most stable product, while lower temperatures often favor the kinetically preferred product (formed via the lowest activation energy pathway).

  • Solution: Maintain strict low-temperature control (0-5 °C) to favor kinetic control, which can sometimes improve the ratio of one isomer over others.[5]

  • Probable Cause 2: Choice of Nitrating Agent/Solvent. The standard mixed-acid system is highly aggressive. The choice of solvent can also influence the orientation of the substrate and the incoming electrophile.

  • Solution: Consider alternative, milder nitrating systems. For example, using nitric acid in acetic anhydride or employing a solid-supported catalyst might offer better selectivity.[8] Some studies have shown that using zeolites as a reaction medium can dramatically improve regioselectivity for nitrating phenols by exploiting steric constraints within the zeolite cages.[8]

Q: My product is difficult to purify. It remains an oil or is contaminated with byproducts.

A: Nitrated catechols can be polar and may have melting points close to those of their isomers, complicating purification.

  • Probable Cause 1: Isomeric Mixture. If the reaction produced multiple isomers, simple recrystallization may not be sufficient to separate them due to similar solubilities.

  • Solution: Column chromatography is the method of choice for separating isomers with different polarities. A gradient elution using a solvent system like hexane/ethyl acetate is a good starting point.

  • Probable Cause 2: Residual Acidic Impurities. Tarry byproducts are often acidic polymers.

  • Solution: Ensure the workup includes a thorough wash with sodium bicarbonate solution to remove acidic impurities. If the product is stable, a distillation or extractive distillation might be a viable purification method for larger scales.[9]

Frequently Asked Questions (FAQs)

Q1: What is the primary safety concern with this reaction? The primary concern is the exothermic nature of the reaction. The combination of concentrated nitric and sulfuric acids is a powerful oxidizing and dehydrating mixture. Runaway reactions can occur if the temperature is not controlled, leading to the rapid evolution of toxic nitrogen oxide gases and potential splashing of corrosive acids. Always perform this reaction in a well-ventilated fume hood and have a base bath ready for quenching.

Q2: How can I effectively monitor the reaction's progress? Thin Layer Chromatography (TLC) is the most convenient method.[5] Use a suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate) to clearly separate the starting material from the more polar product(s). Spot the reaction mixture alongside a spot of the starting 4-methylcatechol. The reaction is complete when the starting material spot has disappeared. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used on aliquots taken from the reaction.[10]

Q3: What are the expected regioisomers? Based on the directing effects of the -OH and -CH₃ groups, the potential mono-nitrated products are 4-methyl-3-nitrocatechol, 4-methyl-5-nitrocatechol, and 4-methyl-6-nitrocatechol. The position between the two hydroxyl groups (position 3) is sterically hindered. Electrophilic attack at position 5 is electronically favored by both hydroxyl groups and the methyl group, making 4-methyl-5-nitrocatechol the likely major product.[3]

Q4: Can I use a different nitrating agent? Yes. While mixed acid is standard, other reagents can be used, especially if selectivity is an issue or the substrate is particularly sensitive. Alternatives include:

  • Nitric acid in acetic anhydride: Generates acetyl nitrate, a milder nitrating agent.

  • Metal nitrates (e.g., Cu(NO₃)₂ on a solid support): Can offer improved regioselectivity and milder conditions.[11]

  • Nitronium tetrafluoroborate (NO₂BF₄): A pre-formed nitronium salt that can be used in organic solvents, avoiding the strongly acidic aqueous conditions of mixed acid.

Data Summary Table

The following table summarizes key parameters and expected outcomes for optimizing the nitration of 4-methylcatechol.

ParameterStandard ConditionOptimization Strategy & RationaleExpected Outcome
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Use milder agents (e.g., HNO₃ in Ac₂O, NO₂BF₄) to reduce oxidation and tar formation.Cleaner reaction profile, potentially improved selectivity.
Temperature 0 - 10 °CMaintain strict control at the lower end (0-5 °C) to favor kinetic products and minimize degradation.Improved yield and regioselectivity.[5]
Stoichiometry 1.1 - 1.5 eq. HNO₃Use the minimum required equivalents (1.05-1.1) to prevent di-nitration and side reactions.Reduced formation of over-nitrated byproducts.[7]
Solvent Glacial Acetic AcidExplore non-polar solvents (e.g., dichloromethane) or solid-state reactions on supports like zeolites.May alter regioselectivity due to steric or binding effects.[8]
Addition Rate Slow, dropwiseMaintain a very slow addition rate to control the exotherm.Prevents runaway reactions and formation of tar.[4]

References

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  • PubMed. (2021). Forming 4-Methylcatechol as the Dominant Bioavailable Metabolite of Intraruminal Rutin Inhibits p-Cresol Production in Dairy Cows. Retrieved January 24, 2026, from [Link]

  • PubMed. (n.d.). The Nitrite-Scavenging Properties of Catechol, Resorcinol, and Hydroquinone: A Comparative Study on Their Nitration and Nitrosation Reactions. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). CN103570507A - Preparation method of 4-methylcatechol.
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  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved January 24, 2026, from [Link]

  • National Institutes of Health. (2022). Oxidation of Catechols at the Air–Water Interface by Nitrate Radicals. Retrieved January 24, 2026, from [Link]

  • Wikipedia. (n.d.). Nitration. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). CN103864578A - Synthesis method of 4-methylcatechol.
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  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). US5679223A - Method for separating and purifying catechol mixtures.
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  • PubMed. (2022). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol. Retrieved January 24, 2026, from [Link]

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  • ResearchGate. (n.d.). (PDF) Microwave-Aided Nitration of Phenol with Inorganic Nitrates: Inquiry-Based Learning Experiments. Retrieved January 24, 2026, from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. Retrieved January 24, 2026, from [Link]

  • PubMed. (n.d.). Regioselective nitration of phenol induced by catalytic antibodies. Retrieved January 24, 2026, from [Link]

  • MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved January 24, 2026, from [Link]

  • SciRP.org. (2015). Zinc Chloride Catalyzed Regioselective Nitration of Aromatic Hydrocarbons Using Tetrachlorosilane-Sodium Nitrate Homogeneous System. Retrieved January 24, 2026, from [Link]

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Technical Support Center: Purification of 5-Methyl-3-nitrobenzene-1,2-diol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced purification challenges. This guide is designed for researchers, medicinal chemists, and process development scientists encountering difficulties in the isolation and purification of 5-Methyl-3-nitrobenzene-1,2-diol and its related structural isomers. The synthesis of this target molecule, typically via nitration of 4-methylcatechol, invariably produces a mixture of isomers due to competing directing effects of the hydroxyl and methyl groups. The subtle structural similarities between these isomers, particularly their polarity and aromatic character, present significant purification challenges.[1]

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address common issues, from poor crystallization to chromatographic co-elution, grounding our recommendations in established analytical and separation science.

Section 1: Frequently Asked Questions (FAQs) - Initial Assessment & Troubleshooting

This section addresses the most common initial hurdles faced after the synthesis of the crude product mixture.

Q1: My crude product is a dark, intractable oil that fails to crystallize, even after seeding. What is the likely cause and my best path forward?

A: An oily product is a classic indicator of significant impurity, most commonly the presence of multiple isomers which inhibit the formation of a stable crystal lattice. Direct crystallization of such a complex mixture is rarely successful.

  • Causality: The hydroxyl and methyl groups on the starting 4-methylcatechol are both ortho-, para-directing. Nitration can therefore occur at several positions on the ring, leading to a mixture of products such as 5-Methyl-3-nitrobenzene-1,2-diol, 4-Methyl-5-nitrobenzene-1,2-diol, and others. These isomers possess very similar physical properties, leading to eutectic mixtures that have a lower melting point than any single component. Furthermore, dihydroxybenzenes can be susceptible to oxidation, which contributes to the dark coloration.[2]

  • Recommended Action: Do not persist with crystallization at this stage. The most effective approach is to first perform a preliminary purification using flash column chromatography on silica gel. This will separate the major isomeric components from baseline impurities and, in many cases, can provide fractions significantly enriched in the desired isomer. These enriched, and often solidified, fractions can then be taken forward for high-purity recrystallization.

Q2: My TLC analysis shows a single, clean spot, but subsequent NMR analysis reveals a complex spectrum indicative of multiple isomers. Why is there a discrepancy?

A: This is a common and important observation that highlights the limitations of Thin-Layer Chromatography (TLC) for this class of compounds.

  • Causality: The structural isomers of 5-Methyl-3-nitrobenzene-1,2-diol have very similar polarities. Standard TLC systems often lack the necessary resolving power to separate them, resulting in a single, seemingly pure spot. Nuclear Magnetic Resonance (NMR) spectroscopy, however, is highly sensitive to the precise electronic environment of each proton and carbon nucleus.[3] Even minor differences in the substitution pattern will lead to distinct chemical shifts and coupling patterns, revealing the true isomeric complexity of the sample.

  • Recommended Action: Trust your NMR data. For assessing isomeric purity, High-Performance Liquid Chromatography (HPLC) is the indispensable tool. It offers vastly superior resolution compared to TLC and is the standard for quantifying the ratio of isomers in a mixture.[1]

Q3: How can I definitively confirm the structure of my purified product as 5-Methyl-3-nitrobenzene-1,2-diol and not another isomer?

A: Unambiguous structural confirmation requires advanced spectroscopic analysis, primarily multi-dimensional NMR.

  • ¹H NMR: The key is to analyze the aromatic region. For the target 5-Methyl-3-nitrobenzene-1,2-diol, you should observe two aromatic protons that are ortho to each other, appearing as doublets with a small coupling constant (J ≈ 2-3 Hz). Other isomers will exhibit different splitting patterns.

  • ¹³C NMR: The number of unique carbon signals will confirm the symmetry of the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for definitive assignment. An HMBC (Heteronuclear Multiple Bond Correlation) experiment will show long-range correlations (2-3 bonds) between protons and carbons. For example, you can confirm the position of the methyl group by observing its correlation to the adjacent aromatic carbons.

  • Nuclear Overhauser Effect (NOE): An NOE experiment can show through-space proximity. Irradiating the methyl protons should result in an enhancement of the signal for the proton at position 6, confirming their spatial relationship.

  • X-ray Crystallography: If a suitable single crystal can be grown, X-ray crystallography provides the absolute, unequivocal structure of the molecule.[3]

Section 2: Troubleshooting Guide - High-Performance Liquid Chromatography (HPLC)

HPLC is the most powerful technique for both the analysis and purification of these challenging isomer mixtures.[4]

Q4: My isomers are co-eluting or have very poor resolution on my standard C18 HPLC column. How can I achieve baseline separation?

A: Co-elution of nitroaromatic isomers on C18 columns is a frequent problem. A systematic approach involving both mobile phase and stationary phase optimization is required.

  • Causality: C18 columns separate primarily based on hydrophobicity. As the isomers have identical molecular formulas and similar polarities, their partitioning behavior can be nearly identical, leading to poor separation.

  • Troubleshooting Workflow:

    • Mobile Phase Optimization: Before changing the column, systematically vary your mobile phase. Switching the organic modifier from acetonitrile to methanol can significantly alter selectivity. Acetonitrile can weaken π-π interactions, while methanol may enhance them, providing a different retention mechanism that can be exploited for separation.

    • Alternative Stationary Phase: If mobile phase optimization is insufficient, switching to a column with a different separation mechanism is the most effective strategy. For aromatic isomers, a Phenyl-Hexyl stationary phase is highly recommended. This phase introduces an additional separation mechanism through π-π interactions between the electron-rich phenyl rings of the stationary phase and your nitroaromatic analytes. This often provides the orthogonal selectivity needed to resolve isomers that co-elute on C18.

    • Tandem Columns: EPA methods for separating complex nitroaromatic mixtures sometimes employ two different columns in series (e.g., C18 and CN) to achieve the required resolution.[1][4] This is an advanced option if a single column fails to provide adequate separation.

Experimental Protocol: Preparative HPLC Method Development
  • Analytical Scouting: Using an analytical HPLC system, screen your crude mixture on both a C18 column and a Phenyl-Hexyl column.

  • Solvent Screening: For each column, test isocratic and gradient elution methods using both Methanol/Water and Acetonitrile/Water mobile phases (buffered with 0.1% formic or acetic acid to ensure consistent peak shape).

  • Select Best Condition: Identify the column and mobile phase combination that provides the best analytical separation of the desired isomer from its impurities.

  • Method Scaling: Scale the optimized analytical method to a preparative HPLC column of the same chemistry. Adjust the flow rate and gradient time proportionally to the column dimensions.

  • Fraction Collection: Collect fractions corresponding to the peak of your target isomer.

  • Purity Analysis: Analyze the collected fractions using the initial analytical method to confirm purity before combining them.

Data Presentation: Example HPLC Gradients for Isomer Separation
Time (min)Method 1: Standard C18 Method 2: Phenyl-Hexyl
%B (Acetonitrile) %B (Methanol)
0.02030
20.06075
22.09595
25.09595
25.12030
30.02030
Solvent A: Water + 0.1% Formic Acid. Flow Rate: 1.0 mL/min.
Visualization: HPLC Method Development Workflow

HPLC_Workflow start Crude Isomer Mixture c18_analysis Analyze on C18 Column start->c18_analysis check_res Baseline Resolution? c18_analysis->check_res optimize_mp Optimize Mobile Phase (e.g., MeOH vs. ACN) check_res->optimize_mp No success Proceed to Prep HPLC check_res->success Yes check_res2 Resolution Achieved? optimize_mp->check_res2 switch_col Switch to Phenyl-Hexyl Column check_res2->switch_col No check_res2->success Yes final_analysis Analyze on Phenyl-Hexyl switch_col->final_analysis check_res3 Baseline Resolution? final_analysis->check_res3 check_res3->success Yes fail Consider Tandem Columns check_res3->fail No

Caption: Workflow for resolving co-eluting isomers.

Section 3: Troubleshooting Guide - Purification by Recrystallization

For compounds that are solids, recrystallization is a cost-effective and scalable purification technique. However, its success is highly dependent on solvent selection and the initial purity of the material.[5][6]

Q5: I have an enriched solid from flash chromatography, but recrystallization does not significantly improve the isomeric purity. What should I try?

A: This indicates that the solubilities of your desired isomer and the contaminating isomers are too similar in the chosen solvent.

  • Causality: Effective recrystallization relies on a significant difference in solubility between the compound of interest and its impurities at a given temperature. If both isomers have similar solubility profiles, they will co-crystallize, leading to minimal purification.

  • Troubleshooting Workflow:

    • Systematic Solvent Screening: Do not rely on a single solvent. Screen a panel of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and aqueous mixtures). The ideal solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble when hot.

    • Utilize a Co-Solvent System: A two-solvent system is often highly effective. Dissolve the crude solid in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes faintly turbid. Allowing this solution to cool slowly can promote the selective crystallization of one isomer. A common combination is ethanol/water.[6][7]

    • Control the Cooling Rate: Rapid cooling (e.g., crashing out in an ice bath) traps impurities. For separating closely related isomers, slow, controlled cooling over several hours to room temperature, followed by further cooling in a refrigerator, is essential for forming highly ordered, pure crystals.

Visualization: Crystallization Troubleshooting Decision Tree

Cryst_Workflow start Enriched Solid Product attempt_cryst Attempt Recrystallization (Single Solvent) start->attempt_cryst check_purity Purity > 98%? attempt_cryst->check_purity success Pure Product Isolated check_purity->success Yes screen_solvents Systematically Screen New Solvents check_purity->screen_solvents No try_cosolvent Use Co-Solvent System (e.g., EtOH/Water) screen_solvents->try_cosolvent slow_cool Ensure Slow, Controlled Cooling try_cosolvent->slow_cool slow_cool->attempt_cryst Re-attempt repurify Purity Still Low: Return to Chromatography slow_cool->repurify If Fails

Caption: Decision tree for optimizing recrystallization.

Section 4: Analytical Characterization for Purity Assessment

Choosing the right analytical tool is critical for accurately determining the success of your purification.

Q6: What is the most reliable set of analytical techniques to quantify isomeric purity and confirm the structure of my final product?

A: A combination of chromatographic and spectroscopic methods provides a complete and trustworthy assessment. No single technique is sufficient.

Data Presentation: Comparison of Key Analytical Techniques
TechniquePrinciplePros for Isomer AnalysisCons for Isomer Analysis
HPLC-UV/PDA Differential partitioning between mobile and stationary phases.[8]Gold Standard for Quantification. Excellent resolution of isomers. PDA detector provides UV spectra for peak identity confirmation.[9]Requires development of a high-resolution method. Does not provide complete structural information.
GC-MS Separation of volatile compounds followed by mass analysis.[10]High separation efficiency. Mass spectra provide molecular weight and fragmentation patterns for identification.Requires derivatization (e.g., acetylation) of polar hydroxyl groups to increase volatility.[11] Potential for thermal degradation.
NMR Spectroscopy Absorption of radiofrequency by atomic nuclei in a magnetic field.Gold Standard for Structure Elucidation. Unambiguously distinguishes between isomers based on unique chemical shifts and coupling constants.[3]Not ideal for precise quantification of minor isomers without careful calibration. Requires relatively pure sample.
LC-MS/MS HPLC separation coupled with highly sensitive and specific mass detection.[12]Extremely sensitive for detecting trace-level isomeric impurities. Provides molecular weight confirmation.[12]Ionization efficiency can vary between isomers, making direct quantification challenging without standards for each isomer.

Final Recommendation: Use a well-resolved HPLC-UV method as your primary tool for determining isomeric purity (e.g., reporting a result as ">99.5% by HPLC"). Supplement this with high-field NMR (¹H, ¹³C, HMBC) to provide unequivocal proof of the final product's structure.

References

  • EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google P
  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum - Agilent. [Link]

  • Identification and Quantification of 4-Nitrocatechol Formed from OH and NO 3 Radical-Initiated Reactions of Catechol in Air in the Presence of NO x : Implications for Secondary Organic Aerosol Formation from Biomass Burning - ResearchGate. [Link]

  • Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC), part of Test Meth - EPA. [Link]

  • Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote - MicroSolv. [Link]

  • Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate - YouTube. [Link]

  • Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV - ResearchGate. [Link]

  • Dihydroxybenzenes - Wikipedia. [Link]

  • Determination of 4-nitrocatechol in biodegradation samples by gas chromatography-mass spectrometry - PubMed. [Link]

  • Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction | Request PDF - ResearchGate. [Link]

  • Part 7: Analytical Techniques for Stereochemistry - Chiralpedia. [Link]

  • Nitrobenzene and Related Compounds | 6 | Chromatographic Analysis of E - Taylor & Francis eBooks. [Link]

  • HPLC Separation Guide. [Link]

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Technical Support Center: Synthesis of 5-Methyl-3-nitrobenzene-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-Methyl-3-nitrobenzene-1,2-diol. This document is designed for researchers, medicinal chemists, and process development scientists. The synthesis, primarily achieved through the electrophilic nitration of 4-methylcatechol, is known for its challenges related to regioselectivity and substrate stability. This guide provides in-depth troubleshooting, validated protocols, and mechanistic insights to help you navigate these complexities and improve your reaction yield and purity.

Reaction Overview and Key Challenges

The synthesis of 5-Methyl-3-nitrobenzene-1,2-diol involves the introduction of a nitro group onto the 4-methylcatechol backbone. This is a classic electrophilic aromatic substitution reaction.[1] The primary challenge stems from the directing effects of the substituents on the aromatic ring. Both hydroxyl groups are strongly activating and ortho-, para- directing, while the methyl group is a weakly activating ortho-, para- director.[2] This combination makes achieving nitration at the desired C3 position, which is meta to the methyl group, a significant hurdle, often resulting in a mixture of isomers. Furthermore, the catechol moiety is highly susceptible to oxidation under the harsh acidic conditions required for nitration, leading to the formation of colored impurities and reduced yields.[3][4]

Reaction_Mechanism cluster_0 Nitronium Ion Generation cluster_1 Electrophilic Attack HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium Ion) HNO3->NO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2O H₂O 4MC 4-Methylcatechol NO2+->4MC Intermediate Arenium Ion (Resonance Stabilized) 4MC->Intermediate + NO₂⁺ Product 5-Methyl-3-nitrobenzene-1,2-diol Intermediate->Product - H⁺ Regioselectivity_Factors cluster_factors Controlling Factors cluster_outcomes Potential Outcomes Start 4-Methylcatechol Nitration Temp Temperature Start->Temp Reagent Nitrating Agent Start->Reagent Protect Protecting Groups Start->Protect Solvent Solvent Choice Start->Solvent Yield Yield Temp->Yield SideRxns Side Reactions (Oxidation) Temp->SideRxns Purity Purity (Regioselectivity) Reagent->Purity Reagent->SideRxns Protect->Purity Protect->SideRxns Solvent->Purity

Figure 2: Key factors influencing the outcome of the synthesis.
Q3: I am observing significant amounts of dinitrated products in my final mixture. How can I avoid this?

Answer:

Causality: The highly activated nature of the catechol ring makes it susceptible to a second nitration, especially if reaction conditions are too harsh or the reaction is left for too long. Once the first electron-withdrawing nitro group is on the ring, the ring is deactivated, but not enough to completely prevent a second substitution under forcing conditions. [5] Solutions:

  • Control Stoichiometry: Use a slight molar excess, but not a large one, of the nitrating agent. A stoichiometry of 1.05 to 1.1 equivalents of nitric acid relative to the 4-methylcatechol is a good starting point.

  • Reduce Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material has been consumed to an acceptable level, before significant dinitration occurs. [6]3. Lower the Temperature: As with preventing oxidation, lower temperatures (-10 °C to 0 °C) will slow down the second nitration reaction more significantly than the first, giving you a wider window to stop the reaction at the mono-nitrated stage. [6]

Frequently Asked Questions (FAQs)

  • Q: What are the critical safety precautions for this reaction?

    • A: Nitration reactions are highly exothermic and can run away if not controlled. Always use an ice bath and add reagents slowly. Concentrated nitric and sulfuric acids are extremely corrosive and oxidizing. [7]Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Perform the reaction in a well-ventilated chemical fume hood.

  • Q: How can I monitor the reaction's progress?

    • A: Thin Layer Chromatography (TLC) is the most convenient method. Use a silica gel plate and a solvent system like 8:2 hexane/ethyl acetate or dichloromethane/methanol. [8]The product will be more polar than the starting material. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis, HPLC-UV is recommended. [9][10]

  • Q: What is the best method for purifying the final product?

    • A: Given the likelihood of isomeric byproducts and colored impurities, purification by flash column chromatography on silica gel is typically necessary. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing polarity will likely be required to separate the isomers. Recrystallization from a solvent mixture like ethanol/water may be possible if the crude product is relatively pure. [7][11]

Experimental Protocols

Protocol 1: Optimized Synthesis of 5-Methyl-3-nitrobenzene-1,2-diol

This protocol incorporates best practices to mitigate common issues. It is a starting point and may require further optimization.

  • Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 4-methylcatechol (1.0 eq). Dissolve it in glacial acetic acid (10 mL per gram of catechol).

  • Cooling: Cool the flask to -10 °C using an acetone/dry ice bath.

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated sulfuric acid (1.1 eq) to 70% nitric acid (1.05 eq) while cooling in an ice bath.

  • Addition: Add the cold nitrating mixture to the dropping funnel and add it dropwise to the stirred catechol solution over 30-45 minutes. Ensure the internal temperature does not rise above -5 °C.

  • Reaction: Stir the mixture at -5 °C to 0 °C for 1-2 hours. Monitor the reaction by TLC every 30 minutes.

  • Quenching: Once the starting material is consumed, pour the reaction mixture slowly into a beaker containing a large amount of ice water with vigorous stirring.

  • Extraction: The product may precipitate or remain in the aqueous layer. Extract the mixture three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize excess acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid/oil via flash column chromatography.

Protocol 2: Analytical TLC Monitoring
  • Plate: Silica gel 60 F₂₅₄

  • Mobile Phase: 7:3 Hexane:Ethyl Acetate.

  • Procedure: Dissolve a small aliquot of the reaction mixture (quenched in water and extracted into a small amount of ethyl acetate) and spot it on the TLC plate alongside a spot of the starting material.

  • Visualization: View under UV light (254 nm) and/or stain with a potassium permanganate solution. The product should have a lower Rf value than the starting material.

Data Summary

Table 1: Summary of Reaction Parameters and Expected Outcomes

ParameterStandard Condition (HNO₃/H₂SO₄)Optimized Condition (Proposed)Rationale for Change
Temperature 0 °C to 25 °C-10 °C to 0 °CMinimizes oxidation and dinitration. [6]
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄70% HNO₃ / Conc. H₂SO₄ in Acetic AcidMilder conditions reduce oxidative byproducts.
Stoichiometry (HNO₃) >1.5 equivalents1.05 - 1.1 equivalentsPrevents over-nitration.
Monitoring Time-basedTLC / HPLC-basedAllows quenching before side reactions dominate. [6]
Expected Yield Low (<30%), impureModerate (40-60%), cleaner crudeImproved control over side reactions.

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start -> q1;
q1 -> s1 [label="Yes"];
q1 -> q2 [label="No"];
s1 -> q2;
q2 -> s2 [label="Yes"];
q2 -> q3 [label="No"];
s2 -> q3;
q3 -> s3 [label="Yes"];
q3 -> end [label="No"];
s3 -> end;

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Figure 3: A logical workflow for troubleshooting common synthesis issues.

References

  • Process for synthesis of lenalidomide - Google Patents. (n.d.).
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. Retrieved January 24, 2026, from [Link]

  • Nitration of methyl benzoate | Resource | RSC Education. (n.d.). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

  • SYNTHESIS OF 2-METHYL-3-HYDROXYMETHYL-5-NITROPHENOL. (n.d.). sioc-journal.cn. Retrieved January 24, 2026, from [Link]

  • The Nitrite-Scavenging Properties of Catechol, Resorcinol, and Hydroquinone: A Comparative Study on Their Nitration and Nitrosation Reactions. (2019). PubMed. Retrieved January 24, 2026, from [Link]

  • Synthesis method of 4-methylcatechol - Google Patents. (n.d.).
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  • Oxidation of Catechols at the Air–Water Interface by Nitrate Radicals. (2022). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Synthesis characterization and antimicrobial activity of... (2015). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate. (2022). YouTube. Retrieved January 24, 2026, from [Link]

  • Left: reaction scheme for the nitration of 3‐methylcatechol in aqueous... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Oxidation of Catechols at the Air–Water Interface by Nitrate Radicals. (2022). ACS Publications. Retrieved January 24, 2026, from [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. (2007). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Oxidation of Catechols at the Air−Water Interface by Nitrate Radicals. (2022). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Regioselectivity Control in Spirobifluorene Nitration under Mild Conditions... (2023). ACS Publications. Retrieved January 24, 2026, from [Link]

  • Preparation of Methyl 3-nitrobenzoate. (2010). University of South Alabama. Retrieved January 24, 2026, from [Link]

  • Di-nitration troubleshooting : r/Chempros. (2023). Reddit. Retrieved January 24, 2026, from [Link]

  • Preparation method of 4-methylcatechol - Google Patents. (n.d.).
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  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives... (2022). iris.unina.it. Retrieved January 24, 2026, from [Link]

  • Analytical methods. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved January 24, 2026, from [Link]

  • Method for preparing 4-methylcatechol by using methanol and magnesium. (n.d.). Eureka. Retrieved January 24, 2026, from [Link]

  • (PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution... (2018). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Questions regarding electrophilic nitration of aromatics... (2016). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. (2013). YouTube. Retrieved January 24, 2026, from [Link]

  • 18.4 Aromatic Nitration and Sulfonation. (2019). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]

  • Analytical Methods. (n.d.). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

  • Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol... - Google Patents. (n.d.).
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  • 15.2: Regioselectivity in Electrophilic Aromatic Substitution. (2023). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]

  • development and validation of gc-ms method for the trace level determination of potential genotoxic... (n.d.). World Journal of Pharmaceutical Research. Retrieved January 24, 2026, from [Link]

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Validation & Comparative

A Comparative Analysis of the Biological Activities of Nitrocatechol Isomers: 3-Nitrocatechol vs. 4-Nitrocatechol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nitrocatechols, hydroxylated nitroaromatic compounds, are emerging as molecules of significant interest across various scientific disciplines, from atmospheric chemistry to pharmacology. As derivatives of catechol, a common structural motif in biologically active compounds, the addition of a nitro group can dramatically alter their physicochemical properties and biological activities. The position of this electron-withdrawing group on the catechol ring gives rise to different isomers, with 3-nitrocatechol and 4-nitrocatechol being the most studied. This guide provides a comparative overview of the known biological activities of these two isomers, highlighting their differential effects on cellular systems and enzymatic pathways. While direct comparative studies are limited, this document synthesizes the available data to offer researchers a comprehensive understanding of their individual properties and potential for differential biological effects. We will delve into their antioxidant potential, cytotoxic effects, and enzyme inhibitory activities, supported by established experimental protocols to facilitate further research in this area.

Chemical Structures and Properties

The seemingly subtle difference in the position of the nitro group between 3-nitrocatechol and 4-nitrocatechol leads to significant differences in their electronic and steric properties, which in turn are expected to influence their biological interactions.

Property3-Nitrocatechol4-Nitrocatechol
Structure
CAS Number 6665-98-1[1]3316-09-4[2]
Molecular Formula C₆H₅NO₄C₆H₅NO₄
Molecular Weight 155.11 g/mol 155.11 g/mol [2]
pKa (Strongest Acidic) ~6.90[1]~7.18[2]
Predicted Water Solubility 14.88 g/L[1]7.76 g/L[2]

The position of the nitro group in 3-nitrocatechol, ortho to one hydroxyl group and meta to the other, can influence intramolecular hydrogen bonding and the overall electronic distribution of the molecule differently than in 4-nitrocatechol, where the nitro group is para to one hydroxyl and meta to the other. These structural nuances are critical in determining their interaction with biological targets.

Comparative Biological Activities

While a head-to-head comparison of all biological activities is not available in the literature, we can collate the existing data for each isomer to draw inferences.

Antioxidant Activity

The catechol moiety is a well-known scavenger of free radicals, and nitrocatechols are expected to retain this property. The nitro group, being electron-withdrawing, can modulate the antioxidant capacity.

  • 3-Nitrocatechol: Specific studies detailing the antioxidant capacity of 3-nitrocatechol are scarce. However, the presence of the catechol structure suggests it likely possesses antioxidant properties. The electron-withdrawing nature of the nitro group at the 3-position may influence the hydrogen-donating ability of the hydroxyl groups.

  • 4-Nitrocatechol: Similarly, direct and extensive studies on the antioxidant activity of 4-nitrocatechol are not widely published. However, some studies on related catechol compounds suggest that the substitution pattern significantly affects antioxidant potential[3].

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.

Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow, which can be measured spectrophotometrically.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the nitrocatechol isomer (e.g., 1 mg/mL) in a suitable solvent like methanol or ethanol.

    • Prepare a working solution of DPPH (e.g., 0.1 mM) in the same solvent. The solution should be freshly prepared and kept in the dark.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of various concentrations of the nitrocatechol isomer solution.

    • Add 100 µL of the DPPH working solution to each well.

    • For the control, add 100 µL of the solvent instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Cytotoxicity

The cytotoxic effects of nitrocatechols are of interest, particularly in the context of their potential as therapeutic agents or as environmental toxins.

  • 3-Nitrocatechol: There is limited specific data on the cytotoxicity of 3-nitrocatechol against various cell lines.

  • 4-Nitrocatechol: Studies have shown that 4-nitrocatechol exhibits cytotoxicity. For instance, it has been identified as the most cytotoxic among nitrophenols in human lung cell lines (BEAS-2B and A549)[4]. The mechanism of cytotoxicity is suggested to involve the induction of reactive oxygen species (ROS) and collapse of the mitochondrial membrane potential[4].

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells (e.g., a human cancer cell line like HeLa or a normal cell line like HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment[5].

  • Compound Treatment:

    • Prepare serial dilutions of the nitrocatechol isomers in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.

    • Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals[5].

    • Gently shake the plate for 5-15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Enzyme Inhibition

The ability of nitrocatechols to inhibit specific enzymes is a key area of their biological activity.

  • 3-Nitrocatechol: It has been suggested as a possible inhibitor of neuronal nitric oxide synthase (nNOS)[1].

  • 4-Nitrocatechol: This isomer is a known inhibitor of lipoxygenase[6] and catechol-O-methyltransferase (COMT)[7][8]. The inhibition of COMT is particularly relevant as this enzyme is a target for drugs used in the treatment of Parkinson's disease.

Experimental Protocol: Nitric Oxide Synthase (NOS) Inhibition Assay

This assay measures the activity of NOS by quantifying the conversion of L-arginine to L-citrulline and nitric oxide (NO).

Principle: NOS catalyzes the oxidation of L-arginine to L-citrulline and NO. The activity of the enzyme can be determined by measuring the formation of L-citrulline, often using a radioactive tracer ([³H]L-arginine), or by detecting the production of NO using a colorimetric method (e.g., Griess assay).

Step-by-Step Methodology (Colorimetric - Griess Assay):

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10 µM FAD, 10 µM FMN, and 10 µM BH4).

    • Prepare solutions of the NOS enzyme (e.g., recombinant human nNOS), L-arginine (substrate), and NADPH (cofactor).

    • Prepare solutions of the nitrocatechol isomers at various concentrations.

    • Prepare the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, NOS enzyme, and the nitrocatechol isomer (or vehicle control).

    • Pre-incubate for a short period (e.g., 10 minutes) at 37°C.

    • Initiate the reaction by adding L-arginine and NADPH.

    • Incubate for a specific time (e.g., 30-60 minutes) at 37°C.

  • Nitrite Detection:

    • After incubation, add the Griess reagent to each well.

    • Incubate for 10-15 minutes at room temperature to allow for color development (a pink/magenta color indicates the presence of nitrite, a stable breakdown product of NO).

  • Measurement and Analysis:

    • Measure the absorbance at 540 nm.

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the amount of nitrite produced and determine the percentage of inhibition for each concentration of the nitrocatechol isomer.

    • Calculate the IC50 value.

Visualizing the Concepts

To better understand the relationships and processes discussed, the following diagrams are provided.

Biological_Activities cluster_isomers Nitrocatechol Isomers cluster_activities Biological Activities 3-Nitrocatechol 3-Nitrocatechol Antioxidant Activity Antioxidant Activity 3-Nitrocatechol->Antioxidant Activity Potential Cytotoxicity Cytotoxicity 3-Nitrocatechol->Cytotoxicity Limited Data Enzyme Inhibition Enzyme Inhibition 3-Nitrocatechol->Enzyme Inhibition nNOS Inhibition (putative) 4-Nitrocatechol 4-Nitrocatechol 4-Nitrocatechol->Antioxidant Activity Potential 4-Nitrocatechol->Cytotoxicity Demonstrated in Lung Cells 4-Nitrocatechol->Enzyme Inhibition Lipoxygenase & COMT Inhibition

Caption: Overview of the studied biological activities of 3-nitrocatechol and 4-nitrocatechol.

MTT_Workflow A Seed Cells in 96-well plate B Treat with Nitrocatechol Isomers A->B C Incubate for 24-72h B->C D Add MTT Reagent C->D E Incubate for 2-4h D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability & IC50 G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

Comparative Discussion and Future Perspectives

The available evidence, though fragmented, suggests that 3-nitrocatechol and 4-nitrocatechol likely possess distinct biological activity profiles. The greater body of research on 4-nitrocatechol highlights its cytotoxic potential and its role as an inhibitor of key enzymes like COMT and lipoxygenase. This could be attributed to its formation as a metabolite of the widely studied compound 4-nitrophenol[2].

The position of the nitro group is critical. In 4-nitrocatechol, the para-positioning of the nitro group to a hydroxyl group can lead to the formation of a more stable phenoxy radical upon hydrogen donation, which might influence its antioxidant and pro-oxidant balance. The steric hindrance and electronic effects in 3-nitrocatechol could lead to different binding affinities for enzyme active sites. The suggestion that 3-nitrocatechol may inhibit nNOS while 4-nitrocatechol inhibits COMT and lipoxygenase points towards a potential for isomer-specific enzyme inhibition, a crucial aspect for drug development.

Future research should focus on direct, parallel comparisons of the biological activities of 3-nitrocatechol and 4-nitrocatechol. Key areas for investigation include:

  • Comprehensive Antioxidant Profiling: Utilizing a battery of antioxidant assays (e.g., ORAC, ABTS) to elucidate the differences in their radical scavenging capabilities.

  • Broad-Spectrum Cytotoxicity Screening: Testing the isomers against a panel of cancer and normal cell lines to determine their cytotoxic potency and selectivity.

  • Mechanism of Action Studies: Investigating the molecular pathways underlying their cytotoxic effects, including apoptosis, cell cycle arrest, and ROS generation.

  • Enzyme Inhibition Profiling: Screening against a wider range of enzymes to identify novel targets and to confirm the suggested inhibitory activities with detailed kinetic studies.

A deeper understanding of the structure-activity relationships of nitrocatechol isomers will be invaluable for applications in medicinal chemistry, toxicology, and environmental science. The distinct biological profiles of these isomers underscore the importance of positional isomerism in determining the biological fate and effects of small molecules.

References

  • Finewax, Z., de Gouw, J. A., & Ziemann, P. J. (2018). Identification and Quantification of 4-Nitrocatechol Formed from OH and NO 3 Radical-Initiated Reactions of Catechol in Air in the Presence of NO x : Implications for Secondary Organic Aerosol Formation from Biomass Burning. Environmental Science & Technology, 52(5), 2769–2777.
  • Irimie, A. I., et al. (2022). Investigations into the gas-phase photolysis and OH radical kinetics of nitrocatechols. Atmospheric Chemistry and Physics, 22(3), 2055-2074.
  • FooDB. (2011). Showing Compound 4-Nitrocatechol (FDB023081). Retrieved from [Link]

  • Lai, C. H., et al. (2022). Cytotoxicity inhibition of catechol’s type molecules by grafting on TiO2 and Fe2O3 nanoparticles surface.
  • Finewax, Z., de Gouw, J. A., & Ziemann, P. J. (2018). Identification and Quantification of 4-Nitrocatechol Formed from OH and NO3 Radical-Initiated Reactions of Catechol in Air in the Presence of NOx: Implications for Secondary Organic Aerosol Formation from Biomass Burning. Environmental Science & Technology, 52(5), 2769-2777.
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  • Lair, D. B., et al. (2022). Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells.
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  • Palumbo, A., Napolitano, A., & d'Ischia, M. (2002). Nitrocatechols versus nitrocatecholamines as novel competitive inhibitors of neuronal nitric oxide synthase: lack of the aminoethyl side chain determines loss of tetrahydrobiopterin-antagonizing properties. Bioorganic & Medicinal Chemistry Letters, 12(1), 13-16.
  • Bailey, K., & Tan, E. W. (2005). Synthesis and Evaluation of Bifunctional Nitrocatechol Inhibitors of Pig Liver catechol-O-methyltransferase. Bioorganic & Medicinal Chemistry, 13(20), 5740-5749.
  • Oikawa, S., et al. (2000). In vitro cytotoxicity of 4-methylcatechol in murine tumor cells: induction of apoptotic cell death by extracellular pro-oxidant action. Biological & Pharmaceutical Bulletin, 23(7), 857-861.
  • Elespuru, R. K., et al. (2015). The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency. Mutagenesis, 30(5), 655-663.
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  • Zadykowicz, B., et al. (2022). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. International Journal of Molecular Sciences, 23(19), 11468.
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  • Gonzalez, L. A., et al. (2022). Oxidation of Catechols at the Air−Water Interface by Nitrate Radicals. The Journal of Physical Chemistry A, 126(45), 8443-8453.
  • Martinez-Alvarez, I., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. International Journal of Molecular Sciences, 23(11), 6271.
  • Legoabe, L. J., et al. (2021). The inhibition of catechol O-methyltransferase and monoamine oxidase by tetralone and indanone derivatives substituted with the nitrocatechol moiety. Bioorganic Chemistry, 114, 105130.
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comparing the reactivity of different positions on the 4-methylcatechol ring

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Positional Reactivity on the 4-Methylcatechol Ring

For researchers in medicinal chemistry and materials science, 4-methylcatechol is a foundational building block, rich in synthetic potential. However, unlocking this potential requires a nuanced understanding of the electronic landscape of its aromatic ring. The interplay between two hydroxyl groups and a methyl substituent creates a fascinating case of competitive and synergistic activation, dictating where an incoming electrophile will attack. This guide provides an in-depth comparison of the reactivity at the different available positions on the 4-methylcatechol ring, grounded in established electronic principles and supported by experimental insights.

The Theoretical Framework: An Interplay of Directing Effects

The regioselectivity of electrophilic aromatic substitution (EAS) on 4-methylcatechol is governed by the combined influence of its three substituents. To predict the most reactive sites, we must first dissect the individual contributions of the hydroxyl (-OH) and methyl (-CH₃) groups.

  • Hydroxyl Groups (-OH): The two hydroxyl groups at positions C1 and C2 are powerful activating groups.[1] They donate electron density to the aromatic ring through a strong resonance effect (+M), significantly enriching the ortho and para positions.[2][3] This donation stabilizes the positive charge in the reaction intermediate (the sigma complex), thereby lowering the activation energy for substitution at these sites.[2]

  • Methyl Group (-CH₃): The methyl group at C4 is also an activating group, though weaker than the hydroxyls. It donates electron density primarily through an inductive effect (+I) and hyperconjugation.[2][3] Like the -OH groups, it directs incoming electrophiles to its own ortho and para positions.[4]

When combined on the 4-methylcatechol ring, these effects create a highly activated system with three potential sites for electrophilic attack: C3, C5, and C6. The directing vectors of the substituents either reinforce or compete with each other at these positions.

Figure 1: Directing influences of substituents on the 4-methylcatechol ring.

Positional Reactivity Analysis: A Head-to-Head Comparison

By analyzing the combined directing effects, we can rank the available positions in order of their predicted reactivity towards electrophiles.

  • Positions C5 and C6 (Most Reactive):

    • Position C6: This site is ortho to the C1-hydroxyl, para to the C2-hydroxyl, and ortho to the C4-methyl group. The powerful +M effects of both hydroxyl groups strongly converge on this position, making it exceptionally electron-rich.

    • Position C5: This position is para to the C1-hydroxyl, ortho to the C2-hydroxyl, and meta to the C4-methyl group. Similar to C6, it benefits from the strong activation of both hydroxyl groups.

    The primary competition in most electrophilic substitutions on 4-methylcatechol is between the C5 and C6 positions. Both are heavily activated by the two most powerful groups on the ring. The choice between them is often subtle and can be influenced by the steric bulk of the electrophile and the reaction conditions.

  • Position C3 (Moderately Reactive):

    • This site is ortho to the C2-hydroxyl and ortho to the C4-methyl group. However, it is meta to the C1-hydroxyl. While it receives activation from two groups, the lack of a para relationship to a hydroxyl group makes it significantly less activated than C5 and C6. Furthermore, substitution at C3 is sterically hindered, being flanked by two substituents.

Experimental Evidence and Protocols

The theoretical predictions are borne out by experimental results in various electrophilic aromatic substitution reactions. Formylation reactions, such as the Vilsmeier-Haack and Duff reactions, provide excellent case studies.

Formylation: Introducing the Aldehyde Group

Formylation is a key transformation in drug development for introducing a versatile chemical handle. The Vilsmeier-Haack and Duff reactions are common methods for adding a -CHO group to highly activated rings.[5][6]

  • Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF).[7][8] This reagent is a relatively weak electrophile, and its reaction is highly selective for the most electron-rich positions of a substrate.[9][10] On 4-methylcatechol, formylation occurs preferentially at the C5 or C6 position.

  • Duff Reaction: This method employs hexamethylenetetramine (HMTA) in an acidic medium (like acetic or trifluoroacetic acid) to achieve ortho-formylation of phenols.[11][12] The reaction's selectivity is often governed by hydrogen bonding, which directs the electrophile to the position adjacent to a hydroxyl group.[13]

Protocol 1: Vilsmeier-Haack Formylation of 4-Methylcatechol

This protocol describes a representative procedure for the regioselective formylation of 4-methylcatechol, which is expected to yield primarily 4-methyl-5,6-dihydroxybenzaldehyde or 3,4-dihydroxy-5-methylbenzaldehyde.

Causality Behind Experimental Choices:

  • Reagents: DMF and POCl₃ are used to generate the chloroiminium ion (Vilsmeier reagent) in situ.[5] This electrophile is mild, ensuring high selectivity for the most activated positions.

  • Temperature Control: The initial formation of the Vilsmeier reagent and the subsequent electrophilic attack are performed at low temperatures (0 °C) to control the reaction rate and prevent potential side reactions or degradation of the sensitive catechol moiety.

  • Workup: The reaction is quenched with an aqueous solution of sodium acetate. This hydrolyzes the intermediate iminium salt to the final aldehyde product and neutralizes the acidic reaction mixture.[8]

Step-by-Step Methodology:

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 10 eq.) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise to the cooled DMF with vigorous stirring over 30 minutes, ensuring the temperature remains below 10 °C. Stir the resulting mixture for an additional 30 minutes at 0 °C.

  • Substrate Addition: Dissolve 4-methylcatechol (1.0 eq.) in a minimal amount of DMF and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Hydrolysis: Cool the reaction mixture back to 0 °C and carefully quench it by the slow addition of a saturated aqueous solution of sodium acetate (NaOAc).

  • Workup: Stir the mixture at room temperature for 1 hour to ensure complete hydrolysis of the iminium intermediate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to isolate the major aldehyde isomer(s).

Figure 2: Experimental workflow for the Vilsmeier-Haack formylation.

Computational Insights and Data Summary

Computational chemistry studies, particularly those analyzing electron density, corroborate the predicted reactivity patterns.[14][15] Calculations based on Molecular Electron Density Theory (MEDT) can quantify the nucleophilicity of different positions on the aromatic ring.[16] For 4-methylcatechol, such analyses consistently show the highest electron density and HOMO (Highest Occupied Molecular Orbital) coefficients localized over the C5 and C6 positions, marking them as the most probable sites for electrophilic attack.

The table below summarizes the relative reactivity based on the convergence of theoretical principles.

PositionActivating Groups Directing to PositionRelative ReactivityKey Factors
C6 -OH (ortho), -OH (para), -CH₃ (ortho)Very High Strongest convergence of activating effects from all three substituents.
C5 -OH (para), -OH (ortho)Very High Strong activation from both hydroxyl groups; less steric hindrance than C6.
C3 -OH (ortho), -CH₃ (ortho)Moderate Lacks a para-directing hydroxyl influence; sterically more hindered.

Conclusion

The reactivity of the 4-methylcatechol ring is a clear illustration of the power of substituent effects in directing electrophilic aromatic substitution. The two hydroxyl groups act as dominant activators, channeling incoming electrophiles almost exclusively to the C5 and C6 positions. The C4-methyl group provides a secondary, reinforcing activation. While C5 and C6 exhibit very similar high reactivity, subtle differences in steric hindrance and reaction conditions can favor one over the other. The C3 position remains a distant third in terms of reactivity. This predictive understanding is crucial for any researcher aiming to perform selective synthetic modifications on this versatile scaffold, enabling the rational design of novel pharmaceuticals and functional materials.

References

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • Google Patents. (n.d.).
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  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

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  • ResearchGate. (n.d.). Left: reaction scheme for the nitration of 3‐methylcatechol in aqueous...[Link]

  • PubMed. (n.d.). Autoxidation of 4-methylcatechol: a model for the study of the biosynthesis of copper amine oxidases quinonoid cofactor. [Link]

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  • Royal Society of Chemistry. (n.d.). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. [Link]

  • Defense Technical Information Center. (2021). Mechanochemical Nitration of Organic Compounds. [Link]

  • YouTube. (2018). REGIOSELECTIVITY IN ELECTROPHILIC AROMATIC SUBSTITUTION. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]

  • Cambridge University Press. (n.d.). Duff Reaction. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Google Patents. (n.d.).
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  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

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  • Grokipedia. (n.d.). Duff reaction. [Link]

  • Royal Society of Chemistry. (n.d.). A theoretical study of the Duff reaction: insights into its selectivity. [Link]

  • Eureka. (n.d.). Method for preparing 4-methylcatechol by using methanol and magnesium. [Link]

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  • ACS Publications. (2023). Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes. [Link]

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Bridging the Gap: A Comparative Analysis of Theoretical and Experimental Data for 5-Methyl-3-nitrobenzene-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: A Technical Guide

In the landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount. 5-Methyl-3-nitrobenzene-1,2-diol, a substituted catechol, presents a compelling case for the critical evaluation of theoretical predictions against empirical data. This guide offers an in-depth comparison of the theoretical and experimental data for this compound, providing a framework for its synthesis and characterization. As Senior Application Scientists, we aim to not only present data but to explain the rationale behind the experimental choices and to provide a self-validating system of protocols.

Introduction: The Imperative of Corroboration

Computational chemistry has emerged as a powerful tool in predicting the physicochemical and spectroscopic properties of molecules. However, these in silico models are not infallible and require validation through experimental data. This guide will first delineate the theoretical data for 5-Methyl-3-nitrobenzene-1,2-diol, derived from established computational methods. Subsequently, we will provide detailed, field-proven experimental protocols for its synthesis and characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The ensuing comparative analysis will highlight the congruence and divergence between the two datasets, offering insights into the strengths and limitations of both approaches.

Theoretical Data: An In Silico Portrait of 5-Methyl-3-nitrobenzene-1,2-diol

The theoretical properties of 5-Methyl-3-nitrobenzene-1,2-diol provide a foundational understanding of its expected characteristics. These values are computed using various quantum mechanical and molecular mechanics models.

PropertyPredicted ValueSource
Molecular Formula C₇H₇NO₄PubChem
Molecular Weight 169.14 g/mol PubChem
IUPAC Name 5-methyl-3-nitrobenzene-1,2-diolPubChem
XLogP3 1.8PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 5PubChem
Topological Polar Surface Area 98.9 ŲPubChem

Predicted Spectroscopic Data:

To generate theoretical spectra, Density Functional Theory (DFT) calculations are a widely accepted method.[1] For 5-Methyl-3-nitrobenzene-1,2-diol, calculations would typically be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d)).

  • ¹H NMR: The proton NMR spectrum is predicted to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl and methyl groups.

  • ¹³C NMR: The carbon NMR spectrum will reflect the different chemical environments of the seven carbon atoms. The carbons attached to the oxygen and nitro groups are expected to be significantly deshielded.

  • FT-IR: The infrared spectrum is predicted to show characteristic absorption bands for the O-H, C-H (aromatic and aliphatic), C=C (aromatic), C-O, and N-O stretching and bending vibrations.

  • Mass Spectrometry: The predicted mass spectrum (electron ionization) would show a molecular ion peak (M+) at m/z 169, with fragmentation patterns corresponding to the loss of functional groups.

Experimental Verification: From Synthesis to Spectroscopic Analysis

The synthesis and subsequent experimental characterization of 5-Methyl-3-nitrobenzene-1,2-diol are essential to validate the theoretical predictions.

Synthesis Protocol: Nitration of 4-Methylcatechol

The most plausible synthetic route to 5-Methyl-3-nitrobenzene-1,2-diol is the regioselective nitration of 4-methylcatechol. The hydroxyl groups are strongly activating and ortho-, para-directing, while the methyl group is also activating and ortho-, para-directing. The nitration is expected to occur at the position most activated and sterically accessible.

Reaction Scheme:

Synthesis 4-Methylcatechol 4-Methylcatechol 5-Methyl-3-nitrobenzene-1,2-diol 5-Methyl-3-nitrobenzene-1,2-diol 4-Methylcatechol->5-Methyl-3-nitrobenzene-1,2-diol HNO₃, H₂SO₄ NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Sample Dissolve Sample Acquire 1H Spectrum Acquire 1H Spectrum Dissolve Sample->Acquire 1H Spectrum Acquire 13C Spectrum Acquire 13C Spectrum Dissolve Sample->Acquire 13C Spectrum Fourier Transform Fourier Transform Acquire 1H Spectrum->Fourier Transform Acquire 13C Spectrum->Fourier Transform Phase & Baseline Correction Phase & Baseline Correction Fourier Transform->Phase & Baseline Correction

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.